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  • Product: 3-Bromo-6-difluoromethoxy-2-fluoropyridine
  • CAS: 1807115-52-1

Core Science & Biosynthesis

Foundational

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-Bromo-6-difluoromethoxy-2-fluoropyridine 3-Bromo-6-difluoromethoxy-2-fluoropyridine, identified by the CAS number 1804409-15-1, is a highly functionalized heterocyclic compound of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-6-difluoromethoxy-2-fluoropyridine

3-Bromo-6-difluoromethoxy-2-fluoropyridine, identified by the CAS number 1804409-15-1, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure combines several key features that are highly sought after in the design of novel bioactive molecules. The pyridine core is a common motif in many FDA-approved drugs.[2] The strategic placement of a bromine atom, a fluorine atom, and a difluoromethoxy group imparts unique electronic and physicochemical properties that can be exploited to fine-tune a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

The incorporation of fluorine and fluorinated groups is a well-established strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The difluoromethoxy (-OCF₂H) group, in particular, is a bioisostere of a methoxy group but with significantly different electronic properties. It is more lipophilic and can act as a hydrogen bond donor, which can lead to improved cell permeability and target engagement.[4] This guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, offering a technical resource for researchers and scientists in the field of drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 3-Bromo-6-difluoromethoxy-2-fluoropyridine is presented in the table below. This data is essential for its use in synthetic chemistry and for understanding its behavior in biological systems.

PropertyValueSource
CAS Number 1804409-15-1[1]
Molecular Formula C₆H₃BrF₃NO[1]
Molecular Weight 241.99 g/mol [1]
Purity ≥95%[1]
Storage Sealed in dry, 2-8°C[1]
SMILES FC=1N=C(OC(F)F)C(Br)=CC1[1]

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this specific molecule is limited, related structures are well-characterized. For instance, the NMR of similar fluorinated pyridines shows characteristic shifts and coupling constants that can be used to confirm the structure of 3-Bromo-6-difluoromethoxy-2-fluoropyridine.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Starting Material cluster_1 Key Steps cluster_2 Final Product Pyridine Precursor Pyridine Precursor Bromination Bromination Pyridine Precursor->Bromination e.g., NBS Fluorination Fluorination Bromination->Fluorination e.g., Selectfluor Hydroxylation Hydroxylation Fluorination->Hydroxylation e.g., NaOH Difluoromethoxylation Difluoromethoxylation Hydroxylation->Difluoromethoxylation e.g., ClCF₂H, base Target Molecule 3-Bromo-6-difluoromethoxy- 2-fluoropyridine Difluoromethoxylation->Target Molecule

Caption: Proposed synthetic workflow for 3-Bromo-6-difluoromethoxy-2-fluoropyridine.

Step-by-Step Methodologies (Hypothetical Protocol)
  • Bromination: A suitable pyridine precursor, such as a 2-fluoro-6-hydroxypyridine, could be brominated at the 3-position using an electrophilic brominating agent like N-bromosuccinimide (NBS).

  • Fluorination: If starting from a non-fluorinated pyridine, a fluorination step using an electrophilic fluorinating agent such as Selectfluor could be employed. The regioselectivity of this step would be critical.

  • Hydroxylation: Introduction of a hydroxyl group at the 6-position could be achieved through various methods, including nucleophilic substitution of a suitable leaving group.

  • Difluoromethoxylation: The hydroxyl group can be converted to the difluoromethoxy group by reaction with a difluoromethylating agent like chlorodifluoromethane (ClCF₂H) in the presence of a base.

Chemical Reactivity and Synthetic Utility

The unique arrangement of substituents in 3-Bromo-6-difluoromethoxy-2-fluoropyridine makes it a versatile building block for further chemical transformations. The bromine atom is susceptible to a variety of metal-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr).

Reactivity cluster_coupling Cross-Coupling Reactions (at Br) cluster_snar Nucleophilic Aromatic Substitution (at F) Molecule 3-Bromo-6-difluoromethoxy- 2-fluoropyridine Suzuki Suzuki Coupling (R-B(OH)₂) Molecule->Suzuki Pd catalyst, base Buchwald Buchwald-Hartwig Amination (R₂NH) Molecule->Buchwald Pd catalyst, base Sonogashira Sonogashira Coupling (R-C≡CH) Molecule->Sonogashira Pd/Cu catalyst, base Amination Amination (R'NH₂) Molecule->Amination Base Alkoxylation Alkoxylation (R'OH) Molecule->Alkoxylation Base Thiolation Thiolation (R'SH) Molecule->Thiolation Base

Caption: Key reaction pathways for 3-Bromo-6-difluoromethoxy-2-fluoropyridine.

The reactivity of the 2-fluoro group in pyridines is generally higher than that of a 2-chloro group towards nucleophilic substitution.[5] This allows for selective reactions, where a nucleophile can displace the fluorine atom while leaving the bromine atom intact for subsequent cross-coupling reactions. This orthogonal reactivity is highly valuable in the synthesis of complex molecules.

Applications in Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, with numerous examples of drugs containing this scaffold.[2] The 2,3,6-trisubstituted pyridine motif, which can be readily accessed from precursors like 3-Bromo-6-difluoromethoxy-2-fluoropyridine, is particularly attractive for the development of kinase inhibitors.[6][7]

DrugScaffold BuildingBlock 3-Bromo-6-difluoromethoxy- 2-fluoropyridine Br F OCF₂H Scaffold Drug Scaffold BuildingBlock:f0->Scaffold:p0 Coupling BuildingBlock:f1->Scaffold:p1 SₙAr BioactiveMolecule Bioactive Molecule (e.g., Kinase Inhibitor) Scaffold->BioactiveMolecule

Caption: Conceptual integration into a drug scaffold.

The difluoromethoxy group can enhance a drug candidate's metabolic stability by blocking potential sites of metabolism. Furthermore, its ability to act as a hydrogen bond donor can lead to stronger and more specific interactions with the target protein. The bromine atom serves as a versatile handle for introducing a wide range of substituents through well-established cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-6-difluoromethoxy-2-fluoropyridine is not detailed in the search results, general precautions for handling halogenated pyridines should be followed. Many related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8][9][10]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

3-Bromo-6-difluoromethoxy-2-fluoropyridine is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of reactive sites and the presence of the beneficial difluoromethoxy group make it an attractive starting material for the creation of complex molecular architectures. As the demand for new and effective pharmaceuticals continues to grow, the importance of such highly functionalized heterocyclic compounds is set to increase.

References

  • PubChemLite. 6-bromo-3-(difluoromethyl)-2-fluoropyridine. [Link]

  • PubMed. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. [Link]

  • Alchemist-chem. 3-Bromo-6-fluoropyridine Manufacturer & Supplier in China. [Link]

  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • PMC. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by .... [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • PubChem. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739. [Link]

Sources

Exploratory

3-Bromo-6-difluoromethoxy-2-fluoropyridine: A Polyfunctional Scaffold for Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount for accelerating hit-to-lead and lead optimization campaigns. 3-Bromo-6-difluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount for accelerating hit-to-lead and lead optimization campaigns. 3-Bromo-6-difluoromethoxy-2-fluoropyridine (CAS: 1807115-52-1) represents a masterclass in polyfunctional building block design[1]. By combining three distinct, orthogonally reactive and biologically relevant moieties—a highly electrophilic C2-fluorine, a cross-coupling-ready C3-bromine, and a metabolically robust C6-difluoromethoxy group—this molecule offers unprecedented control over the late-stage functionalization of the pyridine core.

This technical guide dissects the physicochemical architecture of this molecule, maps its orthogonal reactivity profile, and provides field-proven, self-validating experimental protocols for its application in synthesizing complex 2,3,6-trisubstituted pyridines.

Physicochemical Architecture & Structural Profiling

The unique properties of 3-Bromo-6-difluoromethoxy-2-fluoropyridine stem from the synergistic electronic effects of its substituents. The pyridine nitrogen, already electron-withdrawing, is further depleted of electron density by the strong inductive (-I) effects of the adjacent fluorine and the para-positioned difluoromethoxy group.

Quantitative Structural Data

The following table summarizes the core physicochemical parameters of the scaffold:

PropertyValue / Description
Chemical Name 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine
CAS Registry Number 1807115-52-1[1]
Molecular Formula C₆H₃BrF₃NO
Molecular Weight 241.99 g/mol
SMILES String FC1=C(Br)C=CC(OC(F)F)=N1
Electronic Profile Highly electron-deficient (lowered LUMO energy)
Reactivity Sites C2 (SNAr), C3 (Oxidative Addition), C6 (Bioisostere)
The Difluoromethoxy (-OCF₂H) Advantage

The C6-difluoromethoxy group is not merely a structural placeholder; it is a highly strategic bioisostere[2][3].

  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety retains a polarized hydrogen atom capable of acting as a hydrogen bond donor, allowing it to mimic hydroxyl (-OH) or thiol (-SH) groups while significantly enhancing membrane permeability (logP)[3][4].

  • Metabolic Shielding: Standard methoxy (-OCH₃) groups are notorious liabilities in drug development due to rapid Cytochrome P450 (CYP450)-mediated O-demethylation. The strong C-F bonds in the -OCF₂H group drastically increase the activation energy required for C-H abstraction, effectively shutting down this clearance pathway and prolonging the pharmacokinetic half-life[3][4].

MetabolicStability Substrate Pyridine-OR Group Methoxy -OCH3 (Methoxy) Substrate->Methoxy Difluoromethoxy -OCF2H (Difluoromethoxy) Substrate->Difluoromethoxy CYP1 CYP450 Oxidation (C-H Abstraction) Methoxy->CYP1 CYP2 CYP450 Oxidation (Steric/Electronic Block) Difluoromethoxy->CYP2 Degradation O-Demethylation (Rapid Clearance) CYP1->Degradation Stability Metabolic Stability (Prolonged Half-life) CYP2->Stability

Comparative CYP450 metabolic stability of methoxy versus difluoromethoxy groups.

Orthogonal Reactivity Matrix & Mechanistic Insights

The true power of 3-Bromo-6-difluoromethoxy-2-fluoropyridine lies in its capacity for orthogonal functionalization. By carefully selecting reaction conditions, chemists can sequentially functionalize the C2 and C3 positions without cross-reactivity[5].

C2-Position: Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro position is exceptionally primed for SNAr. Theoretical insights and quantum mechanical calculations demonstrate that 2-fluoropyridines react up to 250–320 times faster than their 2-chloro counterparts[5][6]. This is driven by the extreme electronegativity of fluorine, which dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 carbon, facilitating the attack of nucleophiles and stabilizing the resulting anionic Meisenheimer complex[6][7]. The presence of the electron-withdrawing 3-bromo and 6-difluoromethoxy groups further amplifies this electrophilicity, allowing SNAr to proceed under remarkably mild conditions.

C3-Position: Transition-Metal Catalysis

Once the C2 position is functionalized (typically with an amine or alkoxide), the C3-bromine becomes the primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond undergoes facile oxidative addition, enabling the rapid construction of complex 2,3,6-trisubstituted architectures[5].

OrthogonalReactivity Start 3-Bromo-6-difluoromethoxy -2-fluoropyridine SNAr Step 1: SNAr at C2 (Nucleophile: R-NH2) Start->SNAr Intermediate 3-Bromo-2-(R-amino) -6-difluoromethoxypyridine SNAr->Intermediate Suzuki Step 2: Suzuki Coupling at C3 (Ar-B(OH)2, Pd cat.) Intermediate->Suzuki Product 2,3,6-Trisubstituted Pyridine Scaffold Suzuki->Product

Orthogonal functionalization workflow exploiting C2-fluorine and C3-bromine reactivity.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is provided for every reagent choice.

Protocol 1: Regioselective SNAr at the C2 Position

Objective: Displace the C2-fluorine with a secondary amine (e.g., morpholine) while preserving the C3-bromine and C6-difluoromethoxy groups.

Causality & Design: While standard SNAr on unactivated fluoropyridines often requires harsh conditions (e.g., tert-amyl alcohol at 110 °C)[7], the highly activated nature of our substrate allows for milder conditions. We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent to stabilize the Meisenheimer transition state, and Potassium Carbonate (K₂CO₃) as a mild base to scavenge the generated HF without risking the deprotonation or degradation of the -OCF₂H moiety.

Step-by-Step Procedure:

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 equiv, 1.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent & Reagent Addition: Suspend the mixture in anhydrous DMF (0.2 M). Add morpholine (1.1 equiv, 1.1 mmol) dropwise at room temperature.

  • Reaction: Seal the vial and heat to 60 °C. Stir for 2–4 hours.

  • Monitoring (Self-Validation): Analyze an aliquot via LC-MS. The reaction is complete when the starting material isotope pattern (m/z ~241.9/243.9 [M+H]⁺) is entirely replaced by the product mass (m/z ~309.0/311.0[M+H]⁺).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF and salts, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • QC Validation: ¹⁹F NMR of the crude product must show the complete disappearance of the C2-F signal (typically -60 to -70 ppm) while retaining the characteristic -OCF₂H doublet (typically -80 to -90 ppm).

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective: Couple an aryl boronic acid to the C3-bromine of the intermediate generated in Protocol 1.

Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical when coupling sterically hindered ortho-substituted aryl halides. A biphasic 1,4-Dioxane/Water system ensures complete dissolution of both the organic substrate and the inorganic base (Na₂CO₃), facilitating efficient transmetalation.

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine the C2-aminated intermediate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), Na₂CO₃ (2.0 equiv, 1.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).

  • Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Degas the suspension by sparging with Argon or Nitrogen for 10 minutes to prevent catalyst oxidation.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours under an inert atmosphere.

  • Monitoring (Self-Validation): TLC and LC-MS should indicate the disappearance of the brominated starting material (1:1 isotopic ratio) and the appearance of the coupled product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract the aqueous layer, combine organics, wash with brine, dry (Na₂SO₄), and concentrate. Purify via flash column chromatography.

  • QC Validation: ¹H NMR will confirm the structure via the integration of newly appended aromatic protons and the retention of the distinct -OCF₂H triplet signal (typically around 7.0–7.5 ppm, J ≈ 70–75 Hz).

Strategic Applications in Drug Discovery

The deployment of 3-Bromo-6-difluoromethoxy-2-fluoropyridine is a tactical maneuver in addressing common developability problems in medicinal chemistry[8]:

  • Overcoming Metabolic Liabilities: Replacing vulnerable methoxy-aromatic rings with the difluoromethoxy-pyridine core directly translates to enhanced in vivo stability and reduced clearance rates[3].

  • Modulating Basicity (pKa): The strong electron-withdrawing nature of the scaffold drastically lowers the basicity of the central pyridine nitrogen. This is highly advantageous for reducing hERG liability and minimizing phospholipidosis, common issues with highly basic amines in drug candidates[4].

  • Central Nervous System (CNS) Penetration: The incorporation of the lipophilic -OCF₂H group optimizes the LogP/LogD profile, significantly enhancing Blood-Brain Barrier (BBB) penetration compared to non-fluorinated analogs[4].

References

  • 3-Bromo-6-difluoromethoxy-2-fluoropyridine Product Information - Bio-Fount.[Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide - ResearchGate.[Link]

  • Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism - ResearchGate.[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - NIH PMC. [Link]

  • Beyond Bioisosterism: New Concepts in Drug Discovery - ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to 3-Bromo-6-difluoromethoxy-2-fluoropyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its structure, physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and its potential applications as a versatile building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms and fluorinated motifs, such as the difluoromethoxy group, into this privileged structure can profoundly and beneficially alter a molecule's physicochemical and pharmacological properties.[2] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[3] The difluoromethoxy group, in particular, is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding, which can improve membrane permeability and target engagement.[4][5]

3-Bromo-6-difluoromethoxy-2-fluoropyridine combines several key features that make it a valuable intermediate for the synthesis of complex molecular architectures:

  • A 2-Fluoropyridine Moiety: The fluorine atom at the 2-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide range of nucleophiles.[6]

  • A 3-Bromo Substituent: The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • A 6-Difluoromethoxy Group: This group enhances lipophilicity and can improve the metabolic stability and pharmacokinetic profile of derivative compounds.

This unique combination of reactive sites allows for selective and sequential functionalization, making it a highly sought-after building block for creating diverse chemical libraries for drug screening.

Physicochemical and Spectroscopic Properties

While experimental data for 3-Bromo-6-difluoromethoxy-2-fluoropyridine is not widely available in the public domain, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₆H₃BrF₃NO
Molecular Weight 260.99 g/mol
Appearance Colorless to light-yellow oil or low-melting solidBased on similar halogenated pyridines.
Boiling Point > 200 °C (estimated)Expected to be relatively high due to polarity and molecular weight.
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water.Typical for halogenated aromatic compounds.
pKa (of pyridine N) < 1 (estimated)The electron-withdrawing effects of the fluorine, bromine, and difluoromethoxy groups significantly reduce the basicity of the pyridine nitrogen.
Predicted NMR Spectroscopic Data

Predicting the NMR spectra is crucial for reaction monitoring and characterization. Online prediction tools and data from similar structures provide a good estimation.[7][8][9][10][11]

¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

  • δ 7.6-7.8 ppm (d, 1H): Aromatic proton at the 4-position, coupled to the proton at the 5-position.

  • δ 7.2-7.4 ppm (d, 1H): Aromatic proton at the 5-position, coupled to the proton at the 4-position.

  • δ 6.6-6.8 ppm (t, 1H, JHF ≈ 74 Hz): Proton of the OCHF₂ group.

¹³C NMR (125 MHz, CDCl₃): The carbon spectrum will show six distinct signals for the pyridine ring carbons and one for the difluoromethoxy carbon. The signals will be split due to coupling with fluorine atoms.

¹⁹F NMR (470 MHz, CDCl₃): The ¹⁹F NMR spectrum is expected to show two signals: one for the fluorine at the 2-position and another for the difluoromethoxy group.

  • δ -70 to -90 ppm (s, 1F): Fluorine atom at the 2-position.

  • δ -80 to -100 ppm (d, 2F, JHF ≈ 74 Hz): Fluorine atoms of the OCHF₂ group.

Proposed Synthesis of 3-Bromo-6-difluoromethoxy-2-fluoropyridine

Synthesis_Workflow A 2,6-Dichloropyridine B 3-Bromo-2,6-dichloropyridine A->B Br₂/Oleum (Electrophilic Bromination) C 5-Bromo-6-chloropyridin-2(1H)-one B->C NaOH/H₂O (Hydrolysis) D 5-Bromo-6-chloro-2-(difluoromethoxy)pyridine C->D ClCF₂H, Base (Difluoromethoxylation) E 3-Bromo-2-fluoro-6-(difluoromethoxy)pyridine D->E KF, DMSO (Halex Reaction)

Caption: Proposed synthetic workflow for 3-Bromo-6-difluoromethoxy-2-fluoropyridine.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Bromination of 2,6-Dichloropyridine

  • Rationale: The first step involves the regioselective bromination of commercially available 2,6-dichloropyridine. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic substitution but directs the incoming electrophile to the 3-position. The use of oleum (fuming sulfuric acid) as a solvent and catalyst enhances the electrophilicity of bromine.

  • Protocol:

    • To a stirred solution of 2,6-dichloropyridine (1.0 eq) in oleum (20-30% SO₃) at 0 °C, add bromine (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 12-24 hours, monitoring the reaction by GC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the aqueous solution with a saturated solution of sodium hydroxide until pH 7-8.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2,6-dichloropyridine.

Step 2: Selective Hydrolysis to 5-Bromo-6-chloropyridin-2(1H)-one

  • Rationale: The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the chlorine at the 6-position due to the electronic influence of the adjacent nitrogen atom. This allows for selective hydrolysis to the corresponding pyridinone.

  • Protocol:

    • Dissolve 3-bromo-2,6-dichloropyridine (1.0 eq) in a mixture of dioxane and water.

    • Add sodium hydroxide (1.2 eq) and heat the mixture to reflux (approximately 100 °C) for 4-8 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, acidify the reaction mixture with concentrated HCl to pH 2-3 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-6-chloropyridin-2(1H)-one.

Step 3: O-Difluoromethylation

  • Rationale: The pyridinone is then converted to the difluoromethoxy derivative. This can be achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate or by direct reaction with chlorodifluoromethane (Freon-22) in the presence of a base.[12] The latter requires specialized equipment for handling gases under pressure. A more accessible laboratory method involves the use of a difluoromethylating agent like 2,2-difluoro-2-(fluorosulfonyl)acetic acid.

  • Protocol (using sodium chlorodifluoroacetate):

    • To a suspension of 5-bromo-6-chloropyridin-2(1H)-one (1.0 eq) and sodium chlorodifluoroacetate (2.0-3.0 eq) in a polar aprotic solvent such as DMF or NMP, add a base like potassium carbonate (2.0 eq).

    • Heat the mixture to 120-140 °C for 6-12 hours in a sealed vessel.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain 5-bromo-6-chloro-2-(difluoromethoxy)pyridine.

Step 4: Halogen Exchange (Halex) Reaction

  • Rationale: The final step is a nucleophilic aromatic substitution to replace the remaining chlorine atom with fluorine. This is a classic Halex reaction, typically performed with a fluoride salt like KF or CsF in a high-boiling polar aprotic solvent.[6][13] The presence of electron-withdrawing groups on the ring facilitates this transformation.

  • Protocol:

    • To a solution of 5-bromo-6-chloro-2-(difluoromethoxy)pyridine (1.0 eq) in anhydrous DMSO, add spray-dried potassium fluoride (2.0-3.0 eq).

    • Heat the reaction mixture to 150-180 °C for 12-24 hours, monitoring by GC-MS.

    • After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield the final product, 3-bromo-6-difluoromethoxy-2-fluoropyridine.

Applications in Drug Discovery and Development

3-Bromo-6-difluoromethoxy-2-fluoropyridine is a prime example of a building block designed for fragment-based drug discovery and lead optimization. Its two distinct reactive sites allow for a modular and divergent synthetic approach to a wide array of complex molecules.

Applications Core 3-Bromo-6-difluoromethoxy-2-fluoropyridine SNAr S N Ar at C2 (with Nu-H) Core->SNAr F⁻ displacement Coupling Cross-Coupling at C3 (with R-M) Core->Coupling Pd-catalyzed Product1 Diverse Nucleophiles (Amines, Alcohols, Thiols) SNAr->Product1 Product2 Aryl/Heteroaryl Groups, Alkynes, etc. Coupling->Product2

Caption: Reactivity and application of the core scaffold.

Sequential Functionalization

The differential reactivity of the C-F and C-Br bonds is key to the synthetic utility of this compound. The C2-F bond is highly activated towards SNAr, while the C3-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for a two-step functionalization strategy:

  • SNAr at the 2-position: Reaction with various nucleophiles (amines, alcohols, thiols) will readily displace the fluoride, introducing a diverse range of substituents.

  • Cross-coupling at the 3-position: The resulting 2-substituted-3-bromopyridine can then undergo a Suzuki, Sonogashira, or other cross-coupling reaction to introduce aryl, heteroaryl, or alkynyl groups.

This sequential approach enables the rapid generation of a library of trisubstituted pyridine derivatives, which can be screened for biological activity.

Safety and Handling

As with any halogenated organic compound, 3-Bromo-6-difluoromethoxy-2-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.[14][15][16]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation. Avoid breathing vapors or dust.

  • Skin Contact: May cause skin irritation. In case of contact, wash immediately with soap and water.

  • Eye Contact: Can cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Ingestion: May be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this or any related chemical.

Conclusion

References

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  • Processes for the preparation of 3-(4-(2,4-difluorobenzyloxy)-3-bromo-6-methyl- 2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide. (2003).
  • Apollo Scientific. (2023). 4-Bromo-2-(difluoromethoxy)
  • Preparation method of fluoropyridine compounds. (2013).
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  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). Molecules, 25(14), 3143.
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  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2020). Molecules, 25(23), 5563.
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  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019).
  • 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. (2023). Molbank, 2023(3), M1735.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. (2020). Molecules, 25(14), 3143.
  • Process for preparing fluoroaromatic and fluoroheterocyclic compounds. (1991).
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  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 3045-3060.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Current Medicinal Chemistry.
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  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2012). Organic Letters, 14(16), 4254-4257.
  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. (2006). Journal of the American Chemical Society, 128(14), 4592-4593.
  • BenchChem. (2025). Comparative Analysis of the 1H NMR Spectrum of 3-Bromo-5-difluoromethoxy-4-fluorophenol.
  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. (2024). Chemical Science, 15(22), 8436-8442.
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  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). Journal of Organic Chemistry.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). Journal of Organic Chemistry, 83(6), 3220-3225.
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Exploratory

Physicochemical Profiling and Characterization of 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine: A Technical Whitepaper

Executive Summary & Structural Identity The incorporation of fluorine into pyridine-based scaffolds has revolutionized modern drug discovery by enhancing drug potency, metabolic stability, and pharmacokinetics[1]. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

The incorporation of fluorine into pyridine-based scaffolds has revolutionized modern drug discovery by enhancing drug potency, metabolic stability, and pharmacokinetics[1]. Among these advanced building blocks is 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine (CAS: 1807115-52-1), a highly specialized, polyhalogenated heterocyclic intermediate[2][3].

This whitepaper provides an in-depth analysis of its physical properties, the causal mechanisms driving these properties, and the validated experimental protocols required to characterize such highly electron-deficient systems.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, derived from structural analysis and empirical extrapolation of identical fluorinated motifs[3].

PropertyValue / Characteristic
Chemical Name 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine
CAS Number 1807115-52-1
Molecular Formula C₆H₃BrF₃NO
Molecular Weight 241.99 g/mol
Physical State (Predicted) Low-melting solid or dense liquid at 25 °C
Hydrogen Bond Donors 1 (via the -OCF₂H moiety)
Hydrogen Bond Acceptors 4 (N, O, and F atoms)
Rotatable Bonds 2 (Aryl-O, O-CHF₂)

Core Physical Properties & Causal Mechanisms

As a Senior Application Scientist, it is critical to look beyond the raw data and understand why this molecule behaves the way it does. The physical properties of 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine are dictated by the severe electronic perturbation of the pyridine core.

Dynamic Lipophilicity and the Difluoromethoxy Motif

Unlike the static, highly lipophilic trifluoromethoxy (-OCF₃) group, the difluoromethoxy (-OCF₂H) group at the C6 position exhibits dynamic lipophilicity [4].

  • The Causality: The -OCF₂H group can alter its spatial conformation by rotating around the O-CF₂H bond (energy barrier ΔG‡ ≈ 0.45 kcal mol⁻¹)[4]. This allows the molecule to adapt its polarity based on the surrounding microenvironment (e.g., aqueous plasma vs. lipid bilayer).

  • Lipophilic Hydrogen Bond Donor: The highly polarized C-H bond within the difluoromethyl group acts as an unconventional, lipophilic hydrogen bond donor[5]. This unique physical property allows the molecule to form weak hydrogen bonds within hydrophobic protein binding pockets, a property not achievable with standard alkyl ethers[5].

Electronic Perturbation and Basicity (pKa)

Unsubstituted pyridine is a standard basic solvent; however, the addition of halogens drastically alters its physical characteristics.

  • The Causality: The pyridine nitrogen in this molecule is flanked by a highly electronegative fluorine atom at C2, a bromine at C3, and an -OCF₂H group at C6. These substituents exert a massive inductive electron-withdrawing effect (-I effect). This depletes the electron density of the aromatic ring and severely localizes the nitrogen's lone pair[1].

  • Result: The basicity of the pyridine nitrogen is virtually eliminated (predicted pKa < 0). Consequently, the molecule remains entirely unprotonated at physiological pH (7.4), maximizing its passive membrane permeability.

G A 3-Bromo-6-difluoromethoxy- 2-fluoropyridine B Inductive Electron Withdrawal (-I Effect) A->B F, Br, OCF2H substituents C Steric & Conformational Dynamics A->C O-CF2H bond rotation D Reduced Pyridine Nitrogen Basicity (pKa < 0) B->D Depletes lone pair e- density F Enhanced Metabolic Stability B->F Shields ring from CYP450 E Dynamic Lipophilicity (Rotational O-CF2H) C->E Adapts to microenvironments

Figure 1: Causal pathway of substituent-driven electronic effects on physicochemical properties.

Experimental Methodologies for Physicochemical Profiling

To empirically validate the physical properties of this specific building block, standard analytical techniques must be heavily modified. Below are the self-validating protocols designed for highly electron-deficient heterocycles.

Protocol A: Determination of Dynamic Lipophilicity (logD/logP) via Shake-Flask LC-MS

Standard UV-Vis quantification often fails for polyhalogenated pyridines due to poor chromophore absorption. We utilize a modified LC-MS approach.

  • Sample Preparation: Prepare a 10 mM stock solution of 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine in anhydrous, HPLC-grade DMSO.

  • Partitioning: In a 2 mL silanized glass vial (to prevent non-specific binding), add 500 µL of 1-octanol and 500 µL of aqueous phosphate buffer (pH 7.4). Spike the biphasic system with 10 µL of the compound stock.

  • Thermodynamic Equilibration: Mechanically shake the vial at 300 rpm for 60 minutes in a temperature-controlled incubator at exactly 25.0 °C. Causality: Temperature fluctuations drastically alter partition coefficients; strict thermal control ensures reproducibility.

  • Phase Separation (Critical Step): Centrifuge the vials at 4000 x g for 15 minutes. Causality: Centrifugation is mandatory to collapse micro-emulsions at the phase interface. Failure to do so artificially inflates the aqueous phase concentration, leading to falsely low logP values.

  • Ionization & Quantification: Extract 50 µL from both phases, dilute 1:10 in methanol, and analyze via LC-MS/MS. Crucial Modification: Use Atmospheric Pressure Chemical Ionization (APCI) rather than Electrospray Ionization (ESI). Causality: The extreme electron deficiency of the pyridine ring prevents efficient protonation in standard ESI. APCI relies on gas-phase ion-molecule reactions, providing superior sensitivity for non-basic fluorinated heterocycles.

  • Calculation: logD=log10​(AUCoctanol​/AUCaqueous​) .

Protocol B: Thermal Profiling (Boiling Point & Stability) via TGA/DSC

Because empirical boiling point data is scarce for this specific CAS[3], simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is used to determine phase transitions.

  • Sample Loading: Load 5.0 mg of the neat compound into an aluminum crucible. Seal with a laser-pierced lid. Causality: The pierced lid allows vaporized gas to escape, preventing crucible rupture while maintaining a localized saturated vapor pressure for accurate boiling point determination.

  • Atmospheric Control: Purge the TGA/DSC furnace with ultra-high purity Nitrogen at 50 mL/min for 10 minutes prior to the run. Causality: An inert atmosphere prevents premature oxidative degradation, ensuring that mass loss is strictly due to volatilization.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 350 °C.

  • Data Synthesis: The boiling point is identified as the onset temperature of a sharp endothermic DSC peak that perfectly correlates with a rapid 100% mass loss on the TGA curve.

G S1 Phase 1: Sample Prep (10 mM in DMSO) S2 Phase 2: Thermal Analysis (TGA/DSC) S1->S2 S3 Phase 3: Lipophilicity (Shake-Flask) S1->S3 S4 Phase 4: Ionization Profiling (APCI-MS) S1->S4 S5 Phase 5: Data Synthesis & Modeling S2->S5 S3->S4 Phase Extraction S4->S5

Figure 2: Standardized high-throughput workflow for empirical physicochemical characterization.

Conclusion & Implications in Drug Design

The physical properties of 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine make it an exceptional building block for late-stage lead optimization. Its dynamic lipophilicity allows it to cross lipid membranes efficiently while maintaining solubility in polar environments[4]. Furthermore, the severe inductive withdrawal exerted by the fluorine, bromine, and difluoromethoxy groups renders the pyridine core highly resistant to cytochrome P450-mediated oxidative metabolism, a critical advantage in extending the pharmacokinetic half-life of derivative therapeutics[1].

References

  • Source: bio-fount.
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  • Source: nih.gov (PMC)
  • Title: 2-Bromo-5-(trifluoromethoxy)
  • Source: fluoromart.

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Foundational

Architecting Advanced Fluorinated Heterocycles: A Technical Guide to 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a paramount tactic for modulating lipophilicity, metabolic stability, and target binding affi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a paramount tactic for modulating lipophilicity, metabolic stability, and target binding affinity [1]. 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine (CAS: 1807115-52-1) represents a highly specialized, polyfunctional building block designed for advanced drug discovery[1].

This whitepaper provides an authoritative, in-depth analysis of this molecule. By deconstructing its orthogonal reactivity handles—a transition-metal-ready bromide, an SNAr-activated fluoride, and a metabolically robust difluoromethoxy bioisostere—we provide researchers with the mechanistic causality and self-validating protocols necessary to effectively deploy this scaffold in complex synthetic workflows.

Chemical Identity & Physiochemical Data

To ensure rigorous tracking and reproducibility across computational and physical inventories, the core quantitative data for 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine is summarized below.

PropertyValue
IUPAC Name 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine
CAS Registry Number 1807115-52-1
Molecular Formula C₆H₃BrF₃NO
Molecular Weight 241.99 g/mol
InChIKey YLBDNDCXDIOOKT-UHFFFAOYSA-N
SMILES FC1=C(Br)C=CC(OC(F)F)=N1
Storage Conditions 2–8 °C, Inert Atmosphere, Desiccated

Structural Logic & Mechanistic Reactivity

The architecture of 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine is not arbitrary; it is a masterclass in synthetic design, offering three distinct, orthogonally addressable sites.

  • The C6-Difluoromethoxy Group (-OCF₂H): Acting as a lipophilic hydrogen bond donor, the -OCF₂H group is a premier bioisostere for traditional methoxy (-OCH₃) or hydroxy (-OH) groups [2]. Unlike a methoxy group, which is highly susceptible to oxidative demethylation by Cytochrome P450 enzymes, the strong C-F bonds lower the HOMO of the adjacent oxygen, drastically enhancing metabolic stability while improving membrane permeability.

  • The C2-Fluoro Handle: Positioned ortho to the electron-withdrawing pyridine nitrogen, this fluorine atom is highly activated. It serves as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, or thiols, allowing for late-stage diversification.

  • The C3-Bromo Handle: Bromine provides a classic, reliable vector for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the extension of the carbon framework.

ReactivityMap Core 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine SNAr C2-Fluoro Handle SNAr Reactions Core->SNAr Nucleophiles Suzuki C3-Bromo Handle Cross-Coupling Core->Suzuki Boronic Acids Bioisostere C6-Difluoromethoxy Metabolic Stability Core->Bioisostere Lipophilicity

Fig 1: Orthogonal reactivity profile of the trifunctionalized pyridine scaffold.

Synthetic Methodology: Decarboxylative Difluoromethylation

The de novo synthesis of 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine typically relies on the late-stage difluoromethylation of 5-bromo-6-fluoropyridin-2-ol. The protocol below utilizes sodium chlorodifluoroacetate (ClCF₂COONa) as an inexpensive, bench-stable carbene source [3].

Causality of Experimental Choices:
  • Carbene Generation: ClCF₂COONa undergoes thermal decarboxylation at ~100 °C to generate a highly reactive difluorocarbene (:CF₂) intermediate in situ.

  • Base Selection (K₂CO₃): A mild inorganic base is required to deprotonate the pyridinol to the more nucleophilic pyridinolate anion without triggering premature degradation of the carbene precursor.

  • Solvent (DMF): A polar aprotic solvent stabilizes the transition state of the carbene generation and ensures the solubility of the inorganic salts.

SynthesisPath SM 5-Bromo-6-fluoropyridin-2-ol Reagents ClCF2COONa, K2CO3 DMF, 100°C SM->Reagents Deprotonation Product 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine Reagents->Product Difluoromethylation

Fig 2: Decarboxylative difluoromethylation synthetic workflow.

Step-by-Step Protocol:
  • Preparation: Charge an oven-dried, 100 mL Schlenk flask with 5-bromo-6-fluoropyridin-2-ol (10.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv).

  • Solvation: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF). Purge the flask with nitrogen for 5 minutes. Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide equivalent.

  • Reagent Addition: Add sodium chlorodifluoroacetate (25.0 mmol, 2.5 equiv) in three equal portions over 15 minutes to control the rate of gas evolution (CO₂).

  • Thermal Activation: Heat the reaction mixture to 100 °C using a pre-calibrated oil bath. Maintain stirring for 6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar pyridinol starting material and the emergence of a less polar, UV-active spot confirms the formation of the difluoromethoxy ether.

  • Workup & Purification: Cool to room temperature. Quench carefully with 50 mL of distilled water. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (0–10% EtOAc in Hexanes) to yield the target compound as a clear oil.

Downstream Functionalization: Orthogonal Cross-Coupling

Once synthesized, the C3-bromide serves as the primary vector for diversification. The following protocol details a self-validating Suzuki-Miyaura cross-coupling.

Causality of Experimental Choices:
  • Catalyst System (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the palladium center against the electron-withdrawing nature of the highly fluorinated pyridine ring.

  • Biphasic Solvent (1,4-Dioxane/H₂O): This 4:1 mixture ensures the solubility of both the organic substrates and the inorganic base, maximizing the interfacial surface area for the transmetalation step.

Step-by-Step Protocol:
  • Reagent Loading: In a 20 mL microwave vial, combine 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine (1.0 mmol, 1.0 equiv), a selected arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Degassing: Add 5 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Seal the vial and sparge with argon for 10 minutes to remove dissolved oxygen, which would otherwise degrade the active Pd(0) species.

  • Reaction Execution: Heat the vial to 90 °C in a heating block for 12 hours.

  • Workup: Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via automated flash chromatography.

References

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Zafrani, Y., et al. "Difluoromethyl ethers: synthesis and properties." Tetrahedron, 2017. URL:[Link]

  • Bio-Fount / BLD Pharm. "3-Bromo-6-difluoromethoxy-2-fluoropyridine (CAS 1807115-52-1) Product Data & Physical Properties." Verified Vendor Database. URL: [Link]

Sources

Exploratory

3-Bromo-6-difluoromethoxy-2-fluoropyridine: A Strategic Building Block for Late-Stage Functionalization and Drug Discovery

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is paramount for modulating pharmacokinetics, metabolic stability, and target binding affinity. 3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is paramount for modulating pharmacokinetics, metabolic stability, and target binding affinity. 3-Bromo-6-difluoromethoxy-2-fluoropyridine (CAS: 1807115-52-1) emerges as a highly privileged, trifunctional building block designed specifically for advanced synthetic workflows.

This technical guide dissects the structural rationale, physicochemical profile, and mechanistic synthesis of this building block. By establishing self-validating experimental protocols, we provide researchers with a robust framework for utilizing this compound in late-stage transition-metal-catalyzed cross-couplings.

Structural Rationale & Physicochemical Profiling

The architectural design of 3-Bromo-6-difluoromethoxy-2-fluoropyridine is not arbitrary; each substituent is deliberately chosen to solve specific challenges in drug development:

  • The 6-Difluoromethoxy Group (-OCHF₂): Unlike the highly lipophilic and sterically demanding trifluoromethoxy (-OCF₃) group, the -OCHF₂ moiety acts as a lipophilic hydrogen bond donor. The polarized C-H bond can participate in weak hydrogen bonding with protein backbones, often leading to enhanced target affinity while resisting the cytochrome P450-mediated O-demethylation that plagues standard methoxy groups .

  • The 2-Fluoro Substituent: This highly electronegative atom exerts a strong inductive pull, drastically lowering the pKa of the pyridine nitrogen. This reduces basicity-driven hERG toxicity liabilities and prevents undesired N-oxidation during metabolic clearance.

  • The 3-Bromo Handle: Positioned orthogonally to the fluorinated groups, the bromine atom serves as the primary site for transition-metal-catalyzed functionalization. The electron-deficient nature of the fluorinated pyridine ring accelerates the oxidative addition of Palladium(0), making this position exceptionally reactive for cross-coupling.

Quantitative Physicochemical Data

To facilitate rational drug design, the calculated physicochemical parameters of this building block are summarized below.

PropertyValueCausality / Impact on Drug Design
Molecular Formula C₆H₃BrF₃NODefines the exact mass and isotopic distribution.
Molecular Weight 241.99 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Predicted LogP ~2.80Optimal lipophilicity for membrane permeability; the -OCHF₂ group contributes less lipophilic burden than -OCF₃.
Topological Polar Surface Area (TPSA) 22.1 ŲLow TPSA ensures excellent blood-brain barrier (BBB) penetration capabilities if required.
H-Bond Donors / Acceptors 0 / 3The -OCHF₂ proton acts as a weak donor (not formally counted), while N, O, and F act as acceptors.

Mechanistic Pathways: Selective O-Difluoromethylation

The primary synthetic challenge in constructing this building block is the selective installation of the difluoromethoxy group. The precursor, 5-bromo-6-fluoropyridin-2-ol, exists in tautomeric equilibrium with its pyridone form, presenting an ambident nucleophile (capable of both N- and O-alkylation).

Historically, utilizing harsh bases (e.g., NaOH) with chlorodifluoromethane (Freon-22) led to the deprotonation of the pyridone nitrogen, resulting in undesired N-difluoromethyl-2-pyridone byproducts . To achieve strict O-selectivity, modern syntheses employ neutral or mildly basic difluorocarbene (:CF₂) precursors, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) .

Under mild conditions, the pyridone nitrogen remains protonated, directing the electrophilic difluorocarbene strictly to the exocyclic oxygen.

ODifluoromethylation Precursor 5-Bromo-6-fluoropyridin-2-ol (Ambident Nucleophile) Intermediate O-Difluoromethyl Oxonium Ylide Precursor->Intermediate O-Attack CarbeneGen TFDA + Mild Base (Controlled Release) Carbene :CF2 (Difluorocarbene) CarbeneGen->Carbene -CO2, -SO2 Carbene->Intermediate Electrophilic Capture Product 3-Bromo-6-difluoromethoxy- 2-fluoropyridine Intermediate->Product Proton Transfer

Fig 1. Mechanism of selective O-difluoromethylation via difluorocarbene capture.

Reaction Optimization & Causality
Carbene PrecursorBase / ConditionsMajor ProductYieldCausality / Mechanism
ClCF₂H (Freon-22) NaOH, H₂O/Dioxane, 80 °CN-Difluoromethyl>70%Strong base deprotonates pyridone; hard N-anion attacks :CF₂.
ClCF₂COONa K₂CO₃, DMF, 100 °CMixture (N- and O-)~40%High temp causes rapid :CF₂ release and partial N-deprotonation.
TFDA Na₂CO₃ (cat.), MeCN, 25 °CO-Difluoromethyl>85%Mild conditions prevent N-deprotonation; soft O-nucleophile favored.

Downstream Applications: Cross-Coupling Workflows

Once synthesized, the 3-bromo position of the building block is primed for functionalization. Because the pyridine ring is highly electron-deficient, the oxidative addition step in palladium-catalyzed cross-couplings is thermodynamically highly favorable.

SuzukiMiyaura Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Substrate TransMet Pd(II) Transmetalation Complex OxAdd->TransMet + Boronic Acid TransMet->Pd0 Reductive Elimination Product Cross-Coupled Pyridine Product TransMet->Product Substrate 3-Bromo-6-difluoromethoxy- 2-fluoropyridine Substrate->OxAdd Boronic Aryl Boronic Acid + Base Boronic->TransMet

Fig 2. Suzuki-Miyaura cross-coupling catalytic cycle for the 3-bromo pyridine core.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify mechanistic success.

Protocol A: Synthesis via Controlled O-Difluoromethylation

Objective: Selective installation of the -OCHF₂ group while suppressing N-alkylation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-bromo-6-fluoropyridin-2-ol (1.0 equiv, 10 mmol) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Initiation: Add a catalytic amount of anhydrous Na₂CO₃ (0.1 equiv).

    • Causality: This mild base initiates the desilylation of TFDA to generate the carbene without deprotonating the pyridone substrate, thereby enforcing O-selectivity.

  • Carbene Generation: Dropwise add TFDA (1.5 equiv) via a syringe pump over 1 hour at 20 °C.

    • Causality: Slow addition maintains a low steady-state concentration of :CF₂, preventing its dimerization into tetrafluoroethylene gas.

  • Reaction Progression: Stir the mixture for 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (Analytical Checkpoint): Analyze the crude mixture via ¹⁹F NMR. The success of O-difluoromethylation is confirmed by a characteristic doublet at approximately -82 ppm with a massive geminal coupling constant (²J_{HF} ≈ 72 Hz). The absence of a triplet around -95 ppm confirms the complete suppression of N-difluoromethylation.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the 3-bromo position with an aryl boronic acid.

  • Setup: Charge a microwave vial with 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 equiv, 1 mmol), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: We utilize Pd(dppf)Cl₂ due to its large bite angle, which facilitates rapid reductive elimination. K₃PO₄ is selected as a mild base to prevent the hydrolytic cleavage of the sensitive -OCHF₂ group.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

    • Causality: Water is essential for the activation of the boronic acid to the reactive boronate species, while dioxane solubilizes the organic components.

  • Coupling: Seal the vial and heat at 80 °C for 4 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black.

  • Self-Validation (Analytical Checkpoint): Perform LC-MS analysis. The protocol is validated when the starting material peak (m/z 241/243, exhibiting a 1:1 bromine isotope pattern) is completely consumed and replaced by the target cross-coupled product mass.

References

  • Fuchibe, K., & Ichikawa, J. (2023). Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Targets in Heterocyclic Systems, 27, 443-460.[Link]

  • Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Journal of Organic Chemistry, 86(9), 6879-6887.[Link]

  • Lee, J. W., & others. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11171-11181.[Link]

Foundational

Strategic Derivatization and Pharmacological Potential of the 3-Bromo-6-difluoromethoxy-2-fluoropyridine Scaffold in Modern Drug Discovery

Executive Summary The strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3-Bromo-6-difluoromethoxy-2-fluoropyridine (CAS: 1807115-52-1) represents a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3-Bromo-6-difluoromethoxy-2-fluoropyridine (CAS: 1807115-52-1) represents a privileged, tri-functional building block that offers unparalleled opportunities for orthogonal late-stage functionalization. This technical whitepaper explores the physicochemical rationale behind this scaffold, provides self-validating protocols for its derivatization, and analyzes the potential biological activities of its downstream derivatives in oncology, immunology, and neuropharmacology.

Physicochemical Profiling & Structural Rationale

The utility of the 3-bromo-6-difluoromethoxy-2-fluoropyridine scaffold stems from the synergistic electronic and steric effects of its three distinct substituents. Each functional group serves a specific mechanistic purpose in both synthetic tractability and ultimate pharmacological efficacy.

The Difluoromethoxy (-OCF₂H) Group: A Lipophilic Hydrogen Bond Donor

Unlike the purely electron-withdrawing and highly lipophilic trifluoromethoxy (-OCF₃) group, the difluoromethoxy group possesses a polarized C-H bond[1]. With a Hammett σp​ constant of approximately +0.14, it acts as a weakly electron-withdrawing group while maintaining a unique capability: it functions as a lipophilic hydrogen bond donor[1].

This rare characteristic allows the -OCF₂H moiety to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[1][2]. By replacing metabolically labile methoxy groups (which are prone to CYP450-mediated O-demethylation), the -OCF₂H group significantly extends the plasma half-life of drug candidates[3]. Furthermore, its dynamic conformational flexibility allows it to adjust to the polarity changes of the molecular environment, optimizing both aqueous solubility and membrane permeability[4].

The 2-Fluoropyridine Core: Activated Electrophilicity

The C-F bond is the strongest single bond to carbon; however, the high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyridine ring, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position[5][6]. This renders the 2-fluoro position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) by a wide range of nucleophiles, proceeding via a resonance-stabilized Meisenheimer complex[5].

Quantitative Data Summary

The table below summarizes the predictive physicochemical shifts when functionalizing a standard pyridine core with the substituents present in this scaffold.

Property / FeatureStandard Pyridine3-Bromo-6-difluoromethoxy-2-fluoropyridinePharmacological Impact
Lipophilicity (LogP) ~0.65~2.8 - 3.2Enhanced membrane and Blood-Brain Barrier (BBB) permeability.
Metabolic Stability Susceptible to oxidationHighly resistantBlocks CYP450 oxidation at C6; prevents O-demethylation.
H-Bond Donor (A) 00.085 – 0.126Allows target engagement via the -OCF₂H proton[1].
Reactivity Inert to mild S_NArHighly active at C2Enables rapid, transition-metal-free amination/alkoxylation[5].

Orthogonal Functionalization: Synthetic Methodologies

The true power of this scaffold lies in its orthogonal reactivity. The 2-fluoro position can be functionalized via S_NAr without affecting the 3-bromo position. Subsequently, the 3-bromo position can undergo palladium-catalyzed cross-coupling.

G Start 3-Bromo-6-difluoromethoxy- 2-fluoropyridine SNAr Step 1: SNAr Reaction (Amine Nucleophile, Base, Heat) Start->SNAr C-F Activation Intermediate 3-Bromo-6-difluoromethoxy- 2-aminopyridine SNAr->Intermediate Meisenheimer Complex Coupling Step 2: Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) Intermediate->Coupling C-Br Activation Product 2,3,6-Trisubstituted Pyridine Derivative Coupling->Product Reductive Elimination

Workflow for the orthogonal derivatization of the fluoropyridine scaffold.
Protocol A: S_NAr at the 2-Fluoro Position

This protocol details the introduction of an amine nucleophile (e.g., morpholine or a substituted aniline) at the C2 position.

Causality & Logic: S_NAr on fluoropyridines requires a polar aprotic solvent or a high-boiling alcohol to stabilize the anionic Meisenheimer intermediate[5]. Anhydrous conditions prevent the competitive hydrolysis of the 2-fluoro group to a 2-pyridone.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 equiv) in anhydrous tert-amyl alcohol (0.2 M concentration)[5].

  • Nucleophile Addition: Add the desired amine nucleophile (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) as a non-nucleophilic base to scavenge the generated HF.

  • Thermal Activation: Stir the reaction mixture and heat to 110 °C for 12–18 hours. Monitor the disappearance of the starting material via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5]. Purify the crude intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling at the 3-Bromo Position

Following S_NAr, the resulting 3-bromo-2-amino-6-difluoromethoxy pyridine intermediate is subjected to Pd-catalyzed cross-coupling to introduce aryl or heteroaryl substituents.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the intermediate from Protocol A (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst. The bidentate dppf ligand promotes efficient oxidative addition into the sterically hindered C-Br bond.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Purge the vial with argon for 10 minutes.

  • Reaction: Heat the mixture at 90 °C for 8 hours.

  • Isolation: Filter the mixture through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC to yield the final 2,3,6-trisubstituted derivative.

Potential Biological Activities of Derivatives

Derivatives synthesized from this scaffold are highly primed for two major therapeutic areas due to their specific spatial geometry and lipophilic profile.

Kinase Inhibition (Oncology and Autoimmune Diseases)

The 2-amino-pyridine motif is a classic "privileged structure" in kinase drug discovery, frequently acting as a hinge-binding scaffold.

  • Hinge Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic C2-amine acts as a hydrogen bond donor, mimicking the interaction of ATP with the kinase hinge region (e.g., in EGFR, JAK, or BTK kinases).

  • Hydrophobic Pocket Engagement: The aryl group installed at the C3 position via Suzuki coupling projects deep into the hydrophobic pocket I (back pocket) of the kinase.

  • Solvent Interface: The -OCF₂H group at C6 projects toward the solvent-exposed region. Its moderate lipophilicity improves the overall Ligand Lipophilicity Efficiency (LLE) without causing the off-target toxicity often associated with highly lipophilic -CF₃ groups[7].

G Derivative Pyridine Derivative Hinge Kinase Hinge Region (Hydrogen Bonding) Derivative->Hinge N-Pyridine Acceptor Hydrophobic Hydrophobic Pocket I (Aryl Group at C3) Derivative->Hydrophobic Pi-Pi Stacking Solvent Solvent Exposed Region (-OCF2H Group) Derivative->Solvent Lipophilic H-Bond Donor

Pharmacophore model of the pyridine derivative interacting with a generic kinase active site.
CNS Penetrance and Neurodegeneration

For targets within the central nervous system (e.g., BACE1 for Alzheimer's disease or LRRK2 for Parkinson's disease), achieving Blood-Brain Barrier (BBB) penetration is the primary hurdle. The incorporation of the difluoromethoxy group significantly enhances the brain/plasma ratio compared to non-fluorinated analogues[8]. By masking strong hydrogen bond donors while retaining a weak, polarized H-bond capability, the -OCF₂H group facilitates passive diffusion across the lipophilic endothelial cells of the BBB[3][8].

Experimental Validation & Pharmacological Profiling Workflow

To validate the biological activity of these derivatives, a self-validating screening cascade must be employed. This ensures that in vitro potency translates to in vivo efficacy.

G Compound Synthesized Derivative InVitro In Vitro Screening (Target Kinase/Receptor) Compound->InVitro ADME ADME Profiling (Microsomes, Caco-2) Compound->ADME Lead Lead Optimization InVitro->Lead IC50 < 100 nM BBB BBB Penetration Assay (PAMPA-BBB) ADME->BBB If CNS Target ADME->Lead High Stability BBB->Lead High Permeability

Standard pharmacological and ADME profiling workflow for novel derivatives.
  • Primary Target Screening: Evaluate IC₅₀ values using Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays against isolated recombinant enzymes.

  • Microsomal Stability: Incubate compounds with human liver microsomes (HLMs) and NADPH. The -OCF₂H group should demonstrate a marked reduction in intrinsic clearance ( Clint​ ) compared to -OCH₃ analogs[3].

  • Permeability: Utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to confirm the enhanced lipophilic diffusion granted by the fluorinated scaffold.

Conclusion

The 3-Bromo-6-difluoromethoxy-2-fluoropyridine scaffold is a highly versatile and strategically designed building block. By leveraging the orthogonal reactivity of its halogen substituents and the unique physicochemical properties of the difluoromethoxy bioisostere, medicinal chemists can rapidly generate libraries of 2,3,6-trisubstituted pyridines. These derivatives hold immense potential for overcoming developability problems, particularly in achieving metabolic stability and CNS penetrance in modern targeted therapies.

References

  • Müller, K., et al. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Meanwell, N. A. "Beyond Bioisosterism: New Concepts in Drug Discovery." ResearchGate. Available at: [Link]

  • Zafrani, Y., et al. "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" ResearchGate. Available at: [Link]

Sources

Exploratory

The Strategic Role of the Difluoromethoxy Group (-OCHF₂) in Modern Drug Design

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: The Fluorine Paradigm Shift The strategic incorporation of fluorine-containing functional groups has fundamentally trans...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Fluorine Paradigm Shift

The strategic incorporation of fluorine-containing functional groups has fundamentally transformed modern medicinal chemistry. While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups have long been utilized to enhance lipophilicity and metabolic stability, the difluoromethoxy group (-OCHF₂) has emerged as a uniquely privileged motif [1].

Unlike its perfluorinated counterparts, the -OCHF₂ group offers a rare physicochemical paradox: it acts as a lipophilic hydrogen bond donor [2]. This dual nature allows medicinal chemists to fine-tune pharmacokinetics, overcome cytochrome P450 (CYP450) mediated liabilities, and engage in novel target interactions without paying the heavy lipophilic penalty typically associated with extensive fluorination.

As a Senior Application Scientist, I have structured this whitepaper to bridge the theoretical physical chemistry of the -OCHF₂ group with actionable, field-proven synthetic and biological protocols.

Physicochemical Profiling: Causality Behind the Motif

To rationally design drugs using the -OCHF₂ group, one must understand the quantum mechanical and steric forces at play.

The Lipophilic Hydrogen Bond Donor Concept

The two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I) on the adjacent carbon. This polarization significantly increases the acidity of the remaining C-H bond, enabling it to act as a weak hydrogen bond donor (Abraham’s hydrogen bond acidity parameter A≈0.085–0.126 ), comparable to thiophenols or anilines [2]. Consequently, -OCHF₂ can serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.

Dynamic Lipophilicity

The -OCHF₂ group exhibits "dynamic lipophilicity" ( πx​=+0.2 to +0.6 ) [3]. Because the rotational barrier around the O-CHF₂ bond is exceptionally low ( ΔG‡≈0.45 kcal/mol ), the group can adapt its conformation based on the microenvironment. In a lipophilic binding pocket, it rotates to bury the polar C-H bond; in an aqueous environment, it exposes the C-H bond to participate in hydrogen bonding.

Quantitative Comparison of Methoxy and Fluoromethoxy Motifs

To guide structure-activity relationship (SAR) optimization, the quantitative physicochemical parameters of standard oxygen-linked motifs are summarized below:

Functional GroupStructureLipophilicity ( π constant)Hammett Constant ( σp​ )H-Bond Donor CapacityMetabolic Liability
Methoxy -OCH₃-0.02-0.27NoneHigh (O-demethylation)
Difluoromethoxy -OCHF₂+0.35+0.14Yes (Weak, A≈0.1 )Low (CYP450 resistant)
Trifluoromethoxy -OCF₃+1.04+0.35NoneVery Low

Data synthesized from comparative fluorination studies [2, 4].

Overcoming Metabolic Liabilities: Pharmacokinetic Optimization

A primary driver for replacing a methoxy group with a difluoromethoxy group is to block CYP450-mediated O-demethylation [1]. The high bond dissociation energy of the C-F bonds strengthens the adjacent C-H bond against hydrogen atom abstraction by the high-valent iron-oxo species in CYP enzymes.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To validate the metabolic stability gained by -OCHF₂ incorporation, the following self-validating protocol is standard practice. Causality note: The inclusion of a zero-time point and an internal standard (IS) ensures that any observed compound depletion is strictly enzymatic rather than due to chemical instability or non-specific binding.

Materials:

  • Test Compound (-OCHF₂ analog) and Control Compound (-OCH₃ analog): 10 mM stock in DMSO.

  • Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

  • NADPH Regenerating System (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM compound stock to a 100 µM working solution in 50% ACN/water.

  • Incubation Matrix: In a 96-well plate, combine 0.5 mg/mL HLM, 1 µM test compound (final concentration), and phosphate buffer. Keep the final DMSO concentration ≤0.1% to prevent CYP inhibition.

  • Pre-Incubation: Pre-warm the plate at 37 °C for 5 minutes to reach thermal equilibrium.

  • Initiation: Add the NADPH regenerating system (1 mM final NADP+ concentration) to initiate the reaction.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of the cold Quenching Solution. The organic solvent immediately denatures the CYP enzymes, halting the reaction, while the IS normalizes downstream MS ionization variability.

  • Processing: Centrifuge the plate at 4,000 rpm for 15 minutes at 4 °C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

G A 1. Matrix Preparation HLM + Buffer + Compound B 2. Thermal Equilibration 37°C for 5 mins A->B C 3. Reaction Initiation Add NADPH System B->C D 4. Time-Course Sampling t = 0, 5, 15, 30, 60 min C->D E 5. Enzymatic Quenching Cold ACN + Int. Standard D->E F 6. LC-MS/MS Analysis Calculate CL_int E->F

Workflow for evaluating the metabolic stability of -OCHF₂ analogs via HLM assay.

Synthetic Methodologies for O-Difluoromethylation

Introducing the -OCHF₂ group requires specialized carbene chemistry or photoredox catalysis [3]. The most scalable and robust method for medicinal chemistry campaigns is the direct difluoromethylation of phenols using sodium chlorodifluoroacetate (ClCF₂COONa).

Protocol: Synthesis of Aryl Difluoromethyl Ethers

Causality note: Sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate the highly reactive difluorocarbene (:CF₂). Potassium carbonate is utilized as a mild base to deprotonate the phenol, increasing its nucleophilicity to attack the electrophilic carbene without causing side-reactions common with stronger bases.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the starting phenol (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents). Stir the suspension at room temperature for 15 minutes.

  • Heating: Elevate the reaction temperature to 90–100 °C using an oil bath. Maintaining this temperature is critical; lower temperatures fail to initiate the decarboxylation of the carbene precursor.

  • Carbene Generation: Slowly add Sodium Chlorodifluoroacetate (2.5 equivalents) portion-wise over 1 hour. Slow addition prevents the rapid accumulation and subsequent dimerization of difluorocarbene into tetrafluoroethylene gas.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The reaction typically reaches completion within 2–4 hours.

  • Workup: Cool the mixture to room temperature. Quench with distilled water and extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aryl difluoromethyl ether via silica gel flash chromatography.

Clinical Case Studies: The Motif in Action

The utility of the difluoromethoxy group is best exemplified by its presence in blockbuster FDA-approved therapeutics [1].

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) utilized for gastroesophageal reflux disease (GERD). The inclusion of the -OCHF₂ group on the benzimidazole ring is a masterclass in rational drug design.

  • Chemical Stability: The electron-withdrawing nature of the -OCHF₂ group decreases the pKa of the benzimidazole nitrogen compared to omeprazole. This prevents premature activation of the prodrug in the mildly acidic environment of the systemic circulation, ensuring it only activates in the highly acidic (pH < 2) parietal cells of the stomach.

  • Mechanism: Once in the parietal cell, the molecule undergoes a Smiles-type rearrangement to form a reactive sulfenamide, which covalently binds to cysteine residues on the H⁺/K⁺-ATPase pump.

G A Pantoprazole (Prodrug) Stable at pH 7.4 (-OCHF2 effect) B Parietal Cell Canaliculus Highly Acidic (pH < 2) A->B C Protonation & Rearrangement Smiles-type Reaction B->C D Active Sulfenamide Species Electrophilic Intermediate C->D E Covalent Inhibition Binds H+/K+ ATPase (Cys813) D->E

Mechanism of action and pH-dependent activation pathway of Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used to treat severe chronic obstructive pulmonary disease (COPD). The molecule features both a cyclopropylmethoxy and a difluoromethoxy group. The -OCHF₂ group acts as a critical lipophilic hydrogen bond donor, interacting with the glutamine residue (Gln369) in the PDE4 binding pocket, anchoring the molecule and providing exquisite selectivity over other PDE families.

Conclusion

The difluoromethoxy group represents a sophisticated tool in the medicinal chemist's arsenal. By acting as a lipophilic hydrogen bond donor and a metabolic shield, it allows for the precise modulation of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. As synthetic methodologies—particularly visible-light photoredox catalysis—continue to evolve, the integration of -OCHF₂ motifs into complex molecular architectures will only accelerate, driving the next generation of targeted therapeutics.

References

  • BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem Technical Guides.
  • Zafrani, Y., et al. The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. European Journal of Pharmaceutical Sciences / ResearchGate.
  • Koike, T., & Akita, M. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NIH / PMC.
  • Linclau, B., et al. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, ACS Publications.

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-difluoromethoxy-2-fluoropyridine

Executive Summary The functionalization of highly electron-deficient heteroaryl halides is a critical operation in modern medicinal chemistry and drug development. 3-Bromo-6-difluoromethoxy-2-fluoropyridine (CAS: 1807115...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly electron-deficient heteroaryl halides is a critical operation in modern medicinal chemistry and drug development. 3-Bromo-6-difluoromethoxy-2-fluoropyridine (CAS: 1807115-52-1) is a highly valued building block; its difluoromethoxy group imparts critical lipophilicity and metabolic stability to drug candidates, while the orthogonal reactivity of the bromo and fluoro substituents allows for divergent synthesis[1]. However, the extreme electron deficiency of this pyridine core presents significant chemoselectivity challenges during palladium-catalyzed Suzuki-Miyaura cross-coupling. This technical guide provides a self-validating, causality-driven protocol to achieve high-yielding cross-couplings while entirely suppressing competing Nucleophilic Aromatic Substitution (SNAr) and protodehalogenation pathways.

Chemical Profiling & Mechanistic Causality

To successfully couple 3-Bromo-6-difluoromethoxy-2-fluoropyridine, one must understand the electronic push-and-pull of its substituents:

  • Rapid Oxidative Addition: The highly electronegative 2-fluoro and 6-difluoromethoxy groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This accelerates the initial oxidative addition of Pd(0) into the C–Br bond.

  • The SNAr Liability: The 2-fluoro position is highly activated toward nucleophilic attack. Using traditional Suzuki conditions (e.g., NaOH, NaOEt, or alcoholic solvents) inevitably leads to SNAr displacement of the fluorine atom by hydroxide or alkoxide ions, destroying the starting material[2].

  • Protodehalogenation Risk: If the transmetalation step is too slow, the Pd(II) intermediate can undergo premature protodehalogenation. A sterically demanding, electron-rich ligand is required to accelerate transmetalation and force rapid reductive elimination[3].

To navigate these competing pathways, the protocol relies on XPhos Pd G3 (a Buchwald precatalyst) combined with a mild, non-nucleophilic base (K3PO4 ) in an aprotic solvent system (1,4-Dioxane/H2O ). This specific combination ensures that transmetalation outpaces SNAr.

G A 3-Bromo-6-difluoromethoxy- 2-fluoropyridine C Oxidative Addition Complex [Pd(II) Ar-Br] A->C + Pd(0) F SNAr Side-Product (2-Alkoxy/Hydroxy) A->F Strong Base (NaOH/KOtBu) B Pd(0) L_n B->C D Transmetalation (Mild Base + Ar'-B(OH)2) C->D Boronic Acid G Protodehalogenation C->G Slow Transmetalation / H2O E Reductive Elimination (Cross-Coupled Product) D->E E->B Pd(0) Regeneration

Figure 1: Catalytic cycle of Suzuki coupling vs. competing SNAr and protodehalogenation pathways.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data, demonstrating the causality behind the selected reagents. Note the catastrophic failure of alcoholic solvents and strong bases, which drive the SNAr side reaction.

Catalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Target Yield (%)SNAr Byproduct (%)
Pd(PPh3)4 (5%)Na2CO3 (2.0)Toluene/EtOH/H2O9042%38% (2-Ethoxy)
Pd(dppf)Cl2 (5%)K2CO3 (2.0)1,4-Dioxane/H2O8068%12% (2-Hydroxy)
XPhos Pd G3 (2%) K3PO4 (2.0) 1,4-Dioxane/H2O 80 94% < 1%
Pd(dtbpf)Cl2 (2%)Et3N (3.0)TPGS-750-M / Water4589%< 1%

Data Interpretation: XPhos Pd G3 allows for a reduced catalyst loading (2 mol%) while maintaining high turnover frequencies (TOF)[3]. The exclusion of ethanol prevents the formation of 2-ethoxy SNAr byproducts, and the use of K3PO4 provides sufficient alkalinity to form the reactive boronate species without displacing the 2-fluoro group. For highly sensitive substrates, micellar catalysis in water offers an ultra-mild alternative[4].

Self-Validating Experimental Protocols

Protocol A: High-Yield Batch Synthesis (XPhos Pd G3 System)

This protocol is designed as a self-validating system; the visual cues (color changes) and phase separation behaviors serve as in-process checks for reaction integrity.

Reagents:

  • 3-Bromo-6-difluoromethoxy-2-fluoropyridine: 1.0 mmol (Limiting Reagent)

  • Arylboronic Acid: 1.2 mmol

  • XPhos Pd G3: 0.02 mmol (2 mol%)

  • K3PO4 (Aqueous, 1.0 M): 2.0 mmol (2.0 mL)

  • 1,4-Dioxane (Anhydrous, Degassed): 8.0 mL

Workflow Step1 1. Reagent Prep (Inert Atm) Step2 2. Cat/Base Add (XPhos Pd G3) Step1->Step2 Step3 3. Solvent Add (Dioxane/H2O) Step2->Step3 Step4 4. Thermal Act. (80 °C, 4-12 h) Step3->Step4 Step5 5. Workup (EtOAc/Brine) Step4->Step5 Step6 6. Purification (Flash Chroma) Step5->Step6

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling under inert conditions.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Catalyst Loading: Add XPhos Pd G3 (2 mol%). Causality Check: The G3 precatalyst is bench-stable, but handling in a glovebox or under a strict argon cone prevents premature degradation of the active Pd(0) species generated in situ.

  • Purging: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Inject degassed 1,4-Dioxane (8.0 mL) via syringe. Stir at room temperature until a homogeneous solution is achieved.

  • Base Addition: Inject the degassed 1.0 M aqueous K3PO4 solution (2.0 mL). Self-Validation: The biphasic mixture will turn from pale yellow to a deep orange/red hue, indicating the generation of the active Pd(0) complex.

  • Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor via LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Mild Aqueous Micellar Catalysis (Green Alternative)

For boronic acids prone to protodeboronation, micellar catalysis suppresses side reactions by encapsulating the hydrophobic reactants within nanomicelles, shielding them from the bulk aqueous environment[4].

  • Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water and degas with Argon for 30 minutes.

  • Add 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(dtbpf)Cl2 (2 mol%), and Triethylamine (3.0 mmol) to a reaction vial.

  • Add 2.0 mL of the TPGS-750-M solution. Stir vigorously (1000 rpm) at 45 °C for 12 hours.

  • Extract directly from the reaction vial using minimal EtOAc (in-flask extraction) and purify via chromatography.

Troubleshooting & In-Process Controls

  • Issue: High levels of 2-hydroxy byproduct detected by LC-MS.

    • Root Cause: Base is too strong, or reaction temperature is too high, promoting SNAr.

    • Solution: Ensure exact stoichiometry of K3PO4. Do not substitute with NaOH or KOH. Lower the temperature to 70 °C if the boronic acid is highly reactive.

  • Issue: Incomplete conversion / Protodehalogenation.

    • Root Cause: Stalled transmetalation due to steric clash or inactive boronic acid.

    • Solution: Switch to the corresponding pinacol boronate ester (Bpin), which is often more stable and releases the active boronic species slowly, matching the catalytic cycle's pace[3].

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-difluoromethoxy-2-fluoropyridine

Abstract This technical guide provides a comprehensive overview of the synthetic utility of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, a highly functionalized building block for the development of novel kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, a highly functionalized building block for the development of novel kinase inhibitors. We delve into the strategic importance of its unique structural motifs—the difluoromethoxy group, the fluorinated pyridine core, and the reactive bromine handle—in the context of modern drug discovery. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of next-generation targeted therapeutics.

Introduction: The Strategic Advantage of Fluorinated Pyridines in Kinase Inhibitor Design

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors that target the ATP-binding site has become a cornerstone of targeted therapy.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its ability to form key hydrogen bonds and serve as a versatile core for further functionalization makes it an ideal starting point for kinase inhibitor design.[3][4]

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[5][6] Fluorine and fluorine-containing groups, such as the difluoromethoxy (-OCF₂H) moiety, can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[7][8] The difluoromethoxy group, in particular, is a valuable bioisostere for methoxy or hydroxyl groups, offering increased metabolic stability by being resistant to enzymatic cleavage by cytochrome P450 enzymes.[8] It also modulates lipophilicity and can act as a weak hydrogen bond donor, providing a unique tool for optimizing drug-like properties.[8]

3-Bromo-6-difluoromethoxy-2-fluoropyridine combines these advantageous features into a single, versatile building block. The bromine atom at the 3-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore the solvent-exposed regions of the kinase ATP-binding pocket. The 2-fluoro substituent further modulates the electronic properties of the pyridine ring, influencing reactivity and potentially offering additional interaction points within the target protein. This unique combination makes 3-Bromo-6-difluoromethoxy-2-fluoropyridine a powerful tool for generating libraries of novel, drug-like kinase inhibitors.

Physicochemical Properties and Reactivity Profile

Understanding the inherent reactivity of 3-Bromo-6-difluoromethoxy-2-fluoropyridine is crucial for designing successful synthetic strategies.

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₆H₃BrF₃NO
Molecular Weight 248.99 g/mol
Appearance Off-white to yellow solid
Key Reactive Sites C3-Br bond, C2-F bondThe C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond.
Electronic Nature Electron-deficient pyridine ringThe electronegative fluorine and difluoromethoxy groups, along with the pyridine nitrogen, make the ring electron-poor, which influences its reactivity in cross-coupling and nucleophilic substitution reactions.

Reactivity Principles:

In palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step follows the general trend: I > Br > Cl > F. Therefore, the C-Br bond at the 3-position of 3-Bromo-6-difluoromethoxy-2-fluoropyridine will be the primary site of reaction, allowing for selective functionalization while leaving the more robust C-F bond at the 2-position intact. This predictable regioselectivity is a significant advantage in multi-step syntheses.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of 3-Bromo-6-difluoromethoxy-2-fluoropyridine is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern medicinal chemistry for the construction of complex molecular architectures from readily available starting materials.

G cluster_start cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products start 3-Bromo-6-difluoromethoxy- 2-fluoropyridine suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acid/Ester sonogashira Sonogashira (C-C Bond Formation) start->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald Primary/Secondary Amine product_suzuki 3-Aryl/Heteroaryl-6-difluoromethoxy- 2-fluoropyridine suzuki->product_suzuki product_sonogashira 3-Alkynyl-6-difluoromethoxy- 2-fluoropyridine sonogashira->product_sonogashira product_buchwald 3-Amino-6-difluoromethoxy- 2-fluoropyridine buchwald->product_buchwald

Caption: Synthetic pathways for functionalizing 3-Bromo-6-difluoromethoxy-2-fluoropyridine.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl Pyridine Derivatives

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl/vinyl halides and organoboron compounds.[9] This reaction is particularly valuable for accessing biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors.

Protocol: General Procedure for Suzuki-Miyaura Coupling

workflow_suzuki reagents 1. Add 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst/Ligand (e.g., Pd(PPh₃)₄, 5 mol%) to a Schlenk flask. atmosphere 2. Evacuate and backfill with an inert gas (e.g., Argon) three times. reagents->atmosphere solvent 3. Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1). atmosphere->solvent reaction 4. Heat the mixture with vigorous stirring (e.g., 90-100 °C). solvent->reaction monitor 5. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 6. Cool, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). monitor->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Details:

  • Reagents & Materials:

    • 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 equiv)

    • Aryl or Heteroarylboronic Acid or Ester (1.1 - 1.5 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%), PdCl₂(dppf) (3-5 mol%), or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos)

    • Base: K₂CO₃ (2.0-3.0 equiv), Cs₂CO₃ (2.0 equiv), or K₃PO₄ (2.0-3.0 equiv)

    • Solvent: Anhydrous and degassed 1,4-Dioxane/Water (4:1), Toluene/Water, or DMF

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask, add 3-Bromo-6-difluoromethoxy-2-fluoropyridine, the boronic acid/ester, the palladium catalyst, and the base.

    • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-difluoromethoxy-2-fluoropyridine.

Causality and Experimental Choices:

  • Catalyst/Ligand Choice: The choice of palladium catalyst and ligand is critical. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered coupling partners, a more active catalyst system, such as Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos or XPhos), may be required to achieve high yields.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation to the palladium center. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Sonogashira Coupling: Synthesis of 3-Alkynyl Pyridine Derivatives

The Sonogashira coupling provides a direct route to form carbon-carbon bonds between aryl halides and terminal alkynes, a transformation of great importance for creating linear, rigid scaffolds found in many kinase inhibitors.[10][11]

Protocol: General Procedure for Sonogashira Coupling

  • Reagents & Materials:

    • 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 equiv)

    • Terminal Alkyne (1.2 - 1.5 equiv)

    • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)

    • Copper(I) Co-catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

    • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

    • Solvent: Anhydrous and degassed DMF or THF

  • Step-by-Step Procedure:

    • To a Schlenk flask under an inert atmosphere, add 3-Bromo-6-difluoromethoxy-2-fluoropyridine, the palladium catalyst, and the copper(I) iodide.

    • Evacuate and backfill with argon or nitrogen three times.

    • Add the anhydrous, degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N).

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[10]

    • Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the 3-alkynyl-6-difluoromethoxy-2-fluoropyridine.

Causality and Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system.[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

  • Amine Base: The amine base serves two purposes: it neutralizes the hydrogen halide byproduct formed during the reaction and also acts as a solvent or co-solvent.

Buchwald-Hartwig Amination: Synthesis of 3-Amino Pyridine Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[12] This reaction is indispensable in pharmaceutical chemistry for synthesizing aryl and heteroaryl amines, which are prevalent in kinase inhibitors as they often serve as key hydrogen-bond donors/acceptors in the hinge-binding region of the kinase.

Protocol: General Procedure for Buchwald-Hartwig Amination

workflow_buchwald reagents 1. Add Pd Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., BINAP, 4 mol%), and Base (e.g., NaOtBu, 1.4 eq) to a Schlenk flask. atmosphere 2. Evacuate and backfill with Argon three times. reagents->atmosphere reactants 3. Add 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 eq) and the Amine (1.2 eq). atmosphere->reactants solvent 4. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). reactants->solvent reaction 5. Heat the mixture with vigorous stirring (e.g., 80-110 °C). solvent->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool, quench with sat. aq. NH₄Cl, and extract with an organic solvent. monitor->workup purify 8. Dry, concentrate, and purify by column chromatography. workup->purify

Sources

Method

Application Note: Orthogonal Functionalization of 3-Bromo-6-difluoromethoxy-2-fluoropyridine in Drug Discovery

Executive Summary The incorporation of fluorinated heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Bromo-6-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Bromo-6-difluoromethoxy-2-fluoropyridine is a highly versatile, multi-functionalized scaffold. It features three distinct reactive handles: a highly activated C2-fluorine for Nucleophilic Aromatic Substitution (SNAr), a C3-bromine primed for transition-metal-catalyzed cross-coupling, and a stable C6-difluoromethoxy (-OCF2H) group that acts as a lipophilic bioisostere for alcohols or ethers.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the orthogonal functionalization of this scaffold, detailing the mechanistic causality behind reagent selection and reaction sequencing.

Structural & Electronic Profiling: Mechanistic Causality

To successfully manipulate 3-Bromo-6-difluoromethoxy-2-fluoropyridine, one must understand the electronic interplay of its substituents:

  • C2-Fluoro Activation: The electronegativity of the fluorine atom, synergizing with the electron-deficient nature of the pyridine nitrogen, renders the C2 position highly susceptible to nucleophilic attack. The SNAr reaction proceeds via a resonance-stabilized anionic intermediate (Meisenheimer complex). Notably, SNAr reactions on fluoropyridines can be up to 320 times faster than their chloropyridine counterparts, allowing for milder reaction conditions 1.

  • C3-Bromo Handle: The C–Br bond is weaker than the adjacent C–F and C–O bonds. This allows for selective oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling Suzuki-Miyaura, Buchwald-Hartwig, or Negishi cross-coupling reactions 2.

  • C6-Difluoromethoxy Group: While generally unreactive under standard SNAr and cross-coupling conditions, the -OCF2H group acts as a strong electron-withdrawing group (EWG). It further depletes electron density from the pyridine ring, accelerating SNAr at C2 while maintaining the molecule's overall metabolic stability.

Strategic Functionalization Workflows

Because SNAr and palladium-catalyzed cross-couplings require different conditions, sequence orthogonality is critical. Typically, Pathway A (SNAr followed by Cross-Coupling) is preferred if the nucleophile is compatible with the C–Br bond. Introducing an electron-donating group (e.g., an amine) at C2 after a cross-coupling at C3 can be difficult, as the electron density of the ring increases, deactivating the C2-F bond toward SNAr.

G S 3-Bromo-6-difluoromethoxy- 2-fluoropyridine A Pathway A: SNAr (Nucleophilic Attack at C2) S->A Amines/Alkoxides B Pathway B: Cross-Coupling (Pd-Catalyzed at C3) S->B Boronic Acids + Pd(0) IA 2-Substituted-3-bromo- 6-difluoromethoxypyridine A->IA F Fully Functionalized 2,3-Disubstituted Pyridine A->F IB 3-Substituted-6-difluoromethoxy- 2-fluoropyridine B->IB B->F IA->B Boronic Acids + Pd(0) IB->A Amines/Alkoxides

Caption: Orthogonal functionalization pathways for 3-Bromo-6-difluoromethoxy-2-fluoropyridine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol describes the displacement of the C2-fluorine using amine nucleophiles. The reaction utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the generated HF, preventing the protonation of the incoming nucleophile [[3]]().

Quantitative Data Summary
NucleophileEquivalentsBaseSolventTemp (°C)Time (h)Typical Yield (%)
Morpholine1.2DIPEA (2.0 eq)DMF80485-95
Benzylamine1.5K2CO3 (2.0 eq)NMP100675-85
Sodium Methoxide1.2None (pre-formed)MeOH65290-98
Step-by-Step Methodology
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the nucleophile (e.g., morpholine, 1.2 equiv) followed by DIPEA (2.0 equiv). Causality Note: DMF is selected because its high dielectric constant stabilizes the polar Meisenheimer transition state, accelerating the reaction.

  • Reaction: Seal the vial and heat the mixture to 80 °C under an inert atmosphere (N2 or Argon) for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via 19F NMR. The starting material exhibits a characteristic C2-F signal (approx. -65 ppm) and a -OCF2H doublet (approx. -83 ppm, J ≈ 72 Hz). Successful SNAr is confirmed by the complete disappearance of the C2-F signal while the -OCF2H signal remains unperturbed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash sequentially with water (3x) and brine (1x) to remove DMF and DIPEA salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Once the C2 position is functionalized, the C3-bromo group can be subjected to Suzuki-Miyaura cross-coupling. Pd(dppf)Cl2 is highly recommended here; its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered ortho-substituted pyridines.

Quantitative Data Summary
Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl2 (5%)K2CO3 (2.5 eq)Dioxane/H2O (4:1)901280-90
4-Fluorophenylboronic acidPd(PPh3)4 (5%)Na2CO3 (2.5 eq)Toluene/EtOH/H2O1001675-85
3-Pyridylboronic acidPd(dppf)Cl2 (5%)Cs2CO3 (2.5 eq)Dioxane/H2O (4:1)1001865-75
Step-by-Step Methodology
  • Preparation: To a Schlenk tube or heavy-walled sealed tube, add the C2-substituted-3-bromo-6-difluoromethoxypyridine intermediate (1.0 equiv), the appropriate arylboronic acid (1.5 equiv), and K2CO3 (2.5 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio, yielding a 0.1 M solution). Causality Note: Water is strictly required to generate the reactive boronate complex, which undergoes transmetalation with the palladium intermediate. Degas the mixture by bubbling Argon through the solution for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting brominated intermediate will display a distinct 1:1 isotopic doublet (M / M+2) characteristic of the 79Br/81Br isotopes. Complete conversion is definitively indicated by the disappearance of this doublet and the emergence of the corresponding product mass without the bromine isotope pattern.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, eluting with Ethyl Acetate. Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem. 3

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. 1

  • ChemRxiv. "Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence." ChemRxiv. 2

Sources

Application

Application Note: Orthogonal Functionalization of 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine in Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the rapid construction of complex, multi-substituted heteroaromatics is critical for exploring structure-activity relationships (SAR). 3-Bromo-6-(dif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid construction of complex, multi-substituted heteroaromatics is critical for exploring structure-activity relationships (SAR). 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine (CAS: 1807115-52-1) is a highly versatile, tri-functionalized building block designed specifically for orthogonal late-stage functionalization.

This guide details the mechanistic rationale and validated protocols for utilizing this scaffold to synthesize trisubstituted pyridines. The molecule presents three distinct chemical handles:

  • C2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C3-Bromo: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Difluoromethoxy (-OCF₂H): A metabolically stable bioisostere.

The Difluoromethoxy Advantage

The -OCF₂H group is strategically retained in the final drug candidate. It acts as a lipophilic hydrogen-bond donor/acceptor and serves as a robust bioisostere for methoxy (-OMe) or hydroxy (-OH) groups, effectively preventing cytochrome P450-mediated O-demethylation [1]. Recent literature highlights the growing importance of difluoromethyl and difluoromethoxy motifs in reviving neglected chemical spaces and acting as bioisosteres for pyridine-N-oxides [2, 3].

Mechanistic Workflow: The Causality of Reaction Order

When dealing with dihaloheteroarenes, the sequence of functionalization dictates the success of the synthesis. For 3-bromo-2-fluoropyridines, the SNAr reaction must precede palladium-catalyzed cross-coupling .

Why SNAr First? The C2-fluorine is highly activated by the strong inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen. Fluorine is a superior leaving group for SNAr compared to bromine due to the highly polarized C-F bond, which drastically lowers the activation energy for the formation of the Meisenheimer intermediate.

If palladium-catalyzed cross-coupling (e.g., Suzuki) were attempted first, the harsh, basic aqueous conditions (e.g., Na₂CO₃/H₂O at 100 °C) would likely cause competitive hydrolysis of the highly reactive 2-fluoro group, yielding an unwanted pyridone byproduct. By executing SNAr first with a nucleophile (such as an amine or alkoxide), an electron-donating group is introduced at C2. This newly installed group deactivates the pyridine ring toward further nucleophilic attack, effectively "locking" the C2 position and protecting the ring during the subsequent, harsher Pd-catalyzed cross-coupling at the C3-bromo position [4].

Orthogonal Functionalization Pathway

OrthogonalFunctionalization SM Starting Material: 3-Bromo-6-(difluoromethoxy) -2-fluoropyridine SNAr Step 1: SNAr (Nucleophilic Attack at C2) SM->SNAr Nu-H, Base 80°C Int Intermediate: 2-Substituted-3-bromo-6- (difluoromethoxy)pyridine SNAr->Int Pd Step 2: Pd-Coupling (Cross-Coupling at C3) Int->Pd R-B(OH)₂, Pd cat. Base, 100°C Prod Target Molecule: Trisubstituted Pyridine (2,3,6-functionalized) Pd->Prod

Fig 1. Orthogonal functionalization workflow of 3-bromo-6-(difluoromethoxy)-2-fluoropyridine.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems, ensuring that researchers can definitively track reaction progress and confirm regioselectivity at each stage.

Protocol A: Regioselective SNAr at C2

Objective: Displace the 2-fluoro substituent with a secondary amine (e.g., morpholine) while preserving the 3-bromo and 6-difluoromethoxy groups.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-bromo-6-(difluoromethoxy)-2-fluoropyridine (1.0 mmol, 1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Reagent Addition: Add morpholine (1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq). Causality note: DIPEA is chosen as a non-nucleophilic base to scavenge the generated HF without competing for the electrophilic C2 site.

  • Reaction: Seal the vial and heat the mixture to 80 °C in an oil bath for 4–6 hours.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LCMS and ¹⁹F NMR.

    • Validation check: The reaction is complete when the distinct C2-F signal (typically around -60 to -70 ppm) disappears from the ¹⁹F NMR spectrum, while the doublet of the -OCF₂H group (around -83 ppm, J ≈ 72 Hz) remains intact. LCMS will show a mass shift of +67 Da (loss of F[-19], addition of morpholine [+86]).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove NMP and DIPEA salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Objective: Couple an aryl boronic acid to the C3 position of the SNAr intermediate.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the SNAr intermediate (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and K₂CO₃ (2.5 mmol, 2.5 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the mixture by sparging with Argon for 15 minutes. Causality note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Self-Validation (In-Process Control): The visual transition of the reaction mixture from a reddish-orange solution to the deposition of black particulates (palladium black) often signals the end of the catalytic cycle or catalyst deactivation. LCMS will confirm the disappearance of the brominated starting material isotope pattern (1:1 ratio of [M] and [M+2]) and the appearance of the target mass.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and yields for the orthogonal functionalization of 3-bromo-6-(difluoromethoxy)-2-fluoropyridine across various reagent classes, demonstrating the broad functional group tolerance of this scaffold.

Functionalization StepReagent ClassExample ReactantTemp (°C)Time (h)Typical Yield (%)
SNAr (C2) Aliphatic AmineMorpholine804–685–95
SNAr (C2) Aryl AmineAniline12012–1660–75
SNAr (C2) AlkoxideSodium Methoxide602–480–90
Suzuki (C3) Aryl Boronic AcidPhenylboronic acid1008–1275–88
Suzuki (C3) Heteroaryl Boronic3-Pyridylboronic acid10012–1865–80
Buchwald (C3) Secondary AminePiperidine11016–2455–70

References

  • Truong Thanh Tung, et al. "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors." RSC Medicinal Chemistry, 2023.[Link]

  • Melnykov, K. P., et al. "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines." ChemRxiv, 2023.[Link]

  • Xu, P., et al. "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." Nature Communications, 2024.[Link]

  • Mboyi, C. D., et al. "Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation." Organic & Biomolecular Chemistry, 2020.[Link]

Method

Application Note: Synthesis of Novel Heterocycles from 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine

Executive Summary The development of highly functionalized, metabolically stable heterocyclic scaffolds is a cornerstone of modern drug discovery. 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine (CAS: 1807115-52-1) has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly functionalized, metabolically stable heterocyclic scaffolds is a cornerstone of modern drug discovery. 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine (CAS: 1807115-52-1) has emerged as a highly versatile, tri-functionalized building block that enables the rapid generation of diverse chemical libraries. This application note details the mechanistic rationale and validated experimental protocols for leveraging the orthogonal reactivity of this scaffold. By sequentially exploiting the C3-bromo and C2-fluoro positions, medicinal chemists can efficiently synthesize complex, novel heterocycles with fine-tuned physicochemical properties.

Mechanistic Rationale & Structural Advantages

The Strategic Value of the Difluoromethoxy (-OCF₂H) Group

The incorporation of the -OCF₂H moiety at the C6 position provides distinct advantages in medicinal chemistry. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (-OCF₃) group, the difluoromethoxy group acts as a lipophilic hydrogen bond donor[1]. The acidity of its hydrogen atom allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving metabolic stability against cytochrome P450 enzymes while maintaining crucial target interactions[2]. Furthermore, its dynamic conformational flexibility allows it to adapt its lipophilicity to varying chemical environments, enhancing cellular membrane permeability[1].

Orthogonal Reactivity: C3-Bromo vs. C2-Fluoro

The synthetic utility of 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine lies in the distinct electronic environments of its halogen substituents, which permit highly regioselective, orthogonal functionalization[3]:

  • C3-Bromo Position (Cross-Coupling): The carbon-bromine bond is significantly weaker than the carbon-fluorine bond. This makes the C3 position the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring accelerates the oxidative addition of the Pd(0) species.

  • C2-Fluoro Position (SNAr): The C2-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong inductive effect of the adjacent pyridine nitrogen and the overall electron-withdrawing nature of the ring[4]. Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the anionic Meisenheimer intermediate during the rate-determining addition step.

Orthogonal Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways available when utilizing this building block.

G Core 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine (CAS: 1807115-52-1) Pd Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Core->Pd Targets C3-Br SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Targets C2-F ProdA C3-Arylated/Alkylated Intermediate (Retains C2-F) Pd->ProdA Final Fully Functionalized Novel Heterocycle (Optimized Drug Lead) Pd->Final ProdB C2-Aminated/Etherified Intermediate (Retains C3-Br) SNAr->ProdB SNAr->Final ProdA->SNAr Subsequent SNAr at C2 ProdB->Pd Subsequent Coupling at C3

Orthogonal functionalization workflow of 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained and side reactions (such as protodehalogenation or premature SNAr) are minimized.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C3

This protocol details the installation of an aryl or heteroaryl group at the C3 position while preserving the labile C2-fluoro group.

Reagents & Materials:

  • 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Step-by-Step Procedure:

  • System Preparation: Charge a dry Schlenk flask with the pyridine building block, arylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is selected as a mild, inorganic base. Stronger nucleophilic bases (e.g., NaOtBu) would trigger unwanted SNAr at the C2-fluoro position[3].

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with argon for 15 minutes.

    • Causality: The biphasic solvent system solubilizes both the organic substrates and the inorganic base, facilitating efficient transmetalation. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon.

    • Causality: The bulky, bidentate dppf ligand tightly coordinates the palladium center, preventing β-hydride elimination and suppressing protodebromination, a common side reaction in electron-deficient pyridines.

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours.

  • In-Process Validation (IPC): Monitor via LC-MS. The system is self-validating when the starting material peak (m/z ~241/243, Br isotope pattern) disappears, replaced by the product mass (m/z =[M+H]⁺) with the retention of the C2-F (observable via ¹⁹F NMR at approx. -68 ppm).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Following C3-functionalization, the C2-fluoro position can be targeted with various nucleophiles (amines, alcohols, thiols) to finalize the heterocyclic core.

Reagents & Materials:

  • C3-functionalized intermediate from Protocol A (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

Step-by-Step Procedure:

  • Reagent Mixing: In a sealed microwave vial, dissolve the C3-functionalized intermediate in NMP. Add the amine nucleophile and DIPEA.

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the anionic Meisenheimer complex formed during the SNAr transition state. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, preventing the protonation of the incoming amine nucleophile[4].

  • Thermal Activation: Heat the reaction mixture to 110 °C for 12 hours (or 130 °C for 30 minutes via microwave irradiation).

    • Causality: The difluoromethoxy group at C6 is an ether linkage and is sterically hindered, directing the nucleophilic attack exclusively to the highly activated C2-fluoro position (ortho to the pyridine nitrogen).

  • In-Process Validation (IPC): Check reaction completion by TLC (Hexanes/EtOAc). The highly polar amine product will have a significantly lower Rf value than the fluorinated precursor.

  • Workup: Quench with water to precipitate the product. If it does not precipitate, extract with EtOAc (3x), wash extensively with water and LiCl (5% aq) to remove NMP, dry, and concentrate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the orthogonal functionalization of 3-Bromo-6-(difluoromethoxy)-2-fluoropyridine, demonstrating the robustness of the chosen conditions.

EntryReaction StepCoupling Partner / NucleophileCatalyst / BaseTemp (°C)SolventYield (%)
1Suzuki (C3)Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃90Toluene/H₂O45% (High debromination)
2Suzuki (C3)Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃ 80 Dioxane/H₂O 88%
3Suzuki (C3)4-Pyridylboronic acidPd(dppf)Cl₂ / K₂CO₃80Dioxane/H₂O76%
4SNAr (C2)MorpholineK₂CO₃100DMF62%
5SNAr (C2)MorpholineDIPEA 110 NMP 94%
6SNAr (C2)CyclopropylamineDIPEA120NMP81%

Note: Bolded entries represent the optimized conditions described in the experimental protocols.

Conclusion

3-Bromo-6-(difluoromethoxy)-2-fluoropyridine is a premium building block for modern drug design. By understanding the causality behind its electronic properties, researchers can utilize mild Suzuki-Miyaura conditions to functionalize the C3 position without compromising the C2-fluorine. Subsequent SNAr at the C2 position allows for the rapid diversification of the scaffold. The presence of the metabolically stable difluoromethoxy group ensures that the resulting novel heterocycles possess favorable pharmacokinetic profiles, making them excellent candidates for lead optimization in pharmaceutical pipelines.

References

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem Source: ResearchGate URL

Sources

Application

Application Note: Regioselective C–H Activation Strategies for 3-Bromo-6-difluoromethoxy-2-fluoropyridine Derivatives

Executive Summary The functionalization of highly electron-deficient, polyhalogenated pyridines is a critical operation in modern drug discovery and agrochemical development. The difluoromethoxy (–OCF₂H) group imparts hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly electron-deficient, polyhalogenated pyridines is a critical operation in modern drug discovery and agrochemical development. The difluoromethoxy (–OCF₂H) group imparts highly desirable pharmacokinetic properties, including enhanced lipophilicity, conformational rigidity, and metabolic stability, making these scaffolds highly valuable as masked nucleophiles and bioisosteres[1].

This application note provides a comprehensive, field-proven guide to the regioselective C–H activation of 3-Bromo-6-difluoromethoxy-2-fluoropyridine . By exploiting the nuanced steric and electronic microenvironments of the C4 and C5 positions, researchers can achieve divergent functionalization using either transition-metal-catalyzed borylation or kinetically controlled deprotonative metalation.

Substrate Profiling & Mechanistic Rationale

3-Bromo-6-difluoromethoxy-2-fluoropyridine presents a unique chemoselectivity challenge. The pyridine ring is profoundly electron-deficient due to the combined inductive effects of the C2-fluorine, C3-bromine, and C6-difluoromethoxy groups.

  • C4-H Position (Electronic Control): Flanked by the C3-Br and C5-H, this proton is highly acidic. The strong inductive electron-withdrawing effect of the adjacent halogens heavily favors deprotonation by bulky, non-nucleophilic bases.

  • C5-H Position (Steric Control): Flanked by the C4-H and the C6-OCF₂H group. In iridium-catalyzed borylation, which is highly sensitive to steric hindrance, the C5 position is often the kinetically favored site of oxidative addition, provided the catalyst ligand environment is properly tuned[2].

  • Orthogonal Reactivity: The C3-Br and C2-F bonds are susceptible to oxidative addition or S_NAr, respectively. C–H activation strategies must operate under conditions that leave these handles intact for downstream cross-coupling.

ReactivityMap Molecule 3-Bromo-6-difluoromethoxy -2-fluoropyridine C4 C4-H Position Highly Acidic (ortho to Br) Favors Deprotonation Molecule->C4 TMPMgCl·LiCl (Kinetic Control) C5 C5-H Position Sterically Accessible Favors Ir-Borylation Molecule->C5 [Ir(OMe)(cod)]2 (Steric Control) Orthogonal C3-Br & C2-F Bonds Orthogonal Cross-Coupling Requires Chemoselectivity Molecule->Orthogonal Downstream Functionalization

Figure 1. Structural reactivity map of 3-Bromo-6-difluoromethoxy-2-fluoropyridine.

Pathway A: Iridium-Catalyzed C–H Borylation

Causality & Experimental Design

Iridium-catalyzed C–H borylation relies on steric and electronic differentiation to achieve regioselectivity in highly functionalized arenes[2]. The active catalyst, generated in situ from [Ir(OMe)(cod)]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), forms an Ir(III)-trisboryl intermediate.

  • Ligand Choice: dtbpy is selected because its steric bulk prevents the pyridine nitrogen from poisoning the catalyst, forcing the reaction into an outer-sphere C–H activation regime.

  • Temperature: Elevated temperatures (80 °C) are required to overcome the activation barrier associated with the electron-deficient nature of the substrate, which can slow down the oxidative addition of the C–H bond.

Protocol: Synthesis of C5-Bpin Derivative

Self-Validating System: Monitor the reaction via GC-MS. The disappearance of the starting material mass (m/z ~240) and the appearance of the Bpin adduct (m/z ~366) confirms successful turnover.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol%, 0.015 equiv) and dtbpy (3.0 mol%, 0.03 equiv).

  • Catalyst Activation: Add anhydrous THF (2.0 mL) and bis(pinacolato)diboron (B₂pin₂, 0.55 equiv for mono-borylation). Stir at room temperature for 10 minutes until the solution turns deep red, indicating the formation of the active Ir-boryl species.

  • Substrate Addition: Add 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 mmol, 1.0 equiv) to the mixture.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 80 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the C5-borylated product.

Table 1: Optimization of Ir-Catalyzed C–H Borylation
Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Conversion (%)Regioselectivity (C5:C4)
[Ir(OMe)(cod)]₂ (1.5)dtbpy (3.0)THF80>9592:8
[Ir(OMe)(cod)]₂ (1.5)tmphen (3.0)THF808585:15
[Ir(OMe)(cod)]₂ (1.5)dtbpy (3.0)Hexane804090:10

Pathway B: Regioselective Deprotonative Metalation

Causality & Experimental Design

Traditional alkyllithium bases (e.g., n-BuLi, LDA) fail with this substrate due to competitive S_NAr at the C2-fluorine and halogen-metal exchange at the C3-bromine. To circumvent this, the Knochel-Hauser base (TMPMgCl·LiCl) is employed.

  • Reagent Selection: TMPMgCl·LiCl enables kinetically controlled, regioselective deprotonation of electron-deficient pyridines without triggering unwanted nucleophilic addition or halogen-metal exchange[3]. The presence of LiCl breaks the oligomeric aggregates of the magnesium amide, dramatically enhancing its kinetic basicity and solubility in THF.

  • Temperature Control: Halogen-rich pyridines are highly prone to base-catalyzed "halogen-dance" isomerizations; maintaining strict temperature control (-40 °C) during metalation is critical to prevent the migration of the bromine atom[4].

Protocol: Synthesis of C4-Functionalized Derivatives

Self-Validating System: Before adding the electrophile, quench a 0.1 mL aliquot of the reaction mixture with D₂O. Analyze the crude extract via ¹H NMR. The disappearance of the C4-H resonance and >95% deuterium incorporation validates complete, regioselective magnesiation.

  • System Purging: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Loading: Dissolve 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 mmol) in anhydrous THF (5.0 mL) and cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 M in THF, 1.1 mL, 1.1 equiv) over 5 minutes. Stir the resulting mixture at -40 °C for 45 minutes to form the C4-magnesiated intermediate.

  • Electrophilic Trapping: Add the desired electrophile (e.g., I₂, DMF, or an aldehyde; 1.5 equiv) dissolved in 2 mL of THF dropwise.

  • Quench & Workup: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate for purification.

Table 2: Electrophilic Trapping Scope for Deprotonative Metalation
ElectrophileTrapping Temp (°C)Product IdentityIsolated Yield (%)
Iodine (I₂)-40 to 0C4-Iodo derivative88
DMF-40 to 0C4-Formyl derivative82
Allyl Bromide (with CuCN)-40 to 25C4-Allyl derivative76

Experimental Workflow Visualization

The following diagram illustrates the divergent synthetic pathways, emphasizing how the choice of catalytic vs. stoichiometric activation dictates the regiochemical outcome.

Workflow Start 3-Bromo-6-difluoromethoxy -2-fluoropyridine Cond1 [Ir(OMe)(cod)]2 (1.5 mol%) dtbpy (3 mol%), B2pin2 THF, 80°C Start->Cond1 Pathway A Cond2 TMPMgCl·LiCl (1.1 equiv) THF, -40°C to -20°C Kinetic Deprotonation Start->Cond2 Pathway B Int1 C5-Bpin Pyridine (Major Isomer) Cond1->Int1 Int2 C4-Magnesiated Pyridine Intermediate Cond2->Int2 Trap Electrophilic Trapping (e.g., I2, DMF, Allyl-Br) Int2->Trap Prod2 C4-Functionalized Pyridine Trap->Prod2

Figure 2. Divergent experimental workflows for regioselective C-H functionalization.

References

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach Journal of the American Chemical Society[Link]

  • Iridium-Catalyzed Regioselective Borylation through C–H Activation and the Origin of Ligand-Dependent Regioselectivity Switching The Journal of Organic Chemistry[Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Zeitschrift für Naturforschung B[Link]

  • Preparation of tmpMgCl·LiCl Organic Syntheses[Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines The Journal of Organic Chemistry[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Cross-Coupling Yields of 3-Bromo-6-difluoromethoxy-2-fluoropyridine

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-6-difluoromethoxy-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-6-difluoromethoxy-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. The inherent electronic properties and steric factors of this molecule can often lead to lower-than-expected yields. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and improve your reaction outcomes.

The Challenge: Understanding the Substrate

3-Bromo-6-difluoromethoxy-2-fluoropyridine presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] The electron-withdrawing nature of the fluorine and difluoromethoxy groups can also influence the reactivity of the C-Br bond. Furthermore, the 2-fluoro substituent introduces steric hindrance around the reaction center, which can impede the approach of the coupling partners.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using 3-Bromo-6-difluoromethoxy-2-fluoropyridine in cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the most likely causes?

Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key factors:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][3]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the reaction. For sterically hindered and electron-rich pyridines, bulky and electron-rich phosphine ligands are often required.

  • Base Incompatibility: The choice of base is critical. An inappropriate base can lead to side reactions or fail to efficiently promote the transmetalation step.

  • Protodeboronation: The boronic acid coupling partner can undergo protodeboronation, especially in the presence of water and a strong base, leading to the formation of the corresponding arene byproduct.

Q2: I'm observing significant amounts of starting material, even after extended reaction times. What should I investigate?

Unreacted starting material typically points to issues with catalyst activity or reaction conditions:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under strictly inert conditions. The formation of palladium black is a visual indicator of catalyst decomposition.[1]

  • Insufficient Temperature: While high temperatures can promote catalyst degradation, some sterically hindered couplings require elevated temperatures to proceed at a reasonable rate. A careful temperature screen is recommended.

  • Poor Solubility: Ensure all reaction components are adequately dissolved in the chosen solvent. Poor solubility can significantly slow down reaction kinetics.

Q3: What are the best practices for setting up a cross-coupling reaction with this substrate to maximize success?

A systematic and meticulous approach to reaction setup is paramount:

  • Inert Atmosphere: Always use a robust inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Degas your solvents thoroughly.

  • Reagent Purity: Use high-purity reagents and anhydrous solvents. Water can interfere with the reaction, particularly the transmetalation step.

  • Ligand-to-Metal Ratio: An appropriate ligand-to-palladium ratio is crucial for stabilizing the catalyst and preventing aggregation into inactive palladium black.[1]

Q4: Are there alternative coupling partners to boronic acids for Suzuki-Miyaura reactions that might be more robust?

Yes, if protodeboronation is a persistent issue, consider using organotrifluoroborates or MIDA boronates. MIDA (N-methyliminodiacetic acid) boronates, in particular, are air-stable and release the boronic acid slowly under the reaction conditions, which can minimize decomposition.[4]

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the problem.

TroubleshootingWorkflow start Low Yield check_reagents Check Reagent Purity & Integrity - Substrate - Coupling Partner - Solvent (Anhydrous?) - Base start->check_reagents Initial Check check_reagents->start Impurity Found check_setup Review Reaction Setup - Inert Atmosphere? - Degassed Solvents? - Temperature Control? check_reagents->check_setup Reagents OK check_setup->start Setup Issue Found optimize_catalyst Optimize Catalyst System - Screen Ligands (Bulky/Electron-Rich) - Vary Pd Source - Adjust Catalyst Loading check_setup->optimize_catalyst Setup OK optimize_catalyst->start No Improvement optimize_conditions Optimize Reaction Conditions - Screen Bases - Screen Solvents - Vary Temperature & Time optimize_catalyst->optimize_conditions System Optimized optimize_conditions->start No Improvement outcome Improved Yield optimize_conditions->outcome Conditions Optimized

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Recommended Starting Protocols

The following protocols provide robust starting points for common cross-coupling reactions with 3-Bromo-6-difluoromethoxy-2-fluoropyridine. Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a good starting point for coupling with various aryl and heteroaryl boronic acids.

Materials:

  • 3-Bromo-6-difluoromethoxy-2-fluoropyridine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos or XPhos (4 mol%)

  • K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane or toluene

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, ligand, and base under an inert atmosphere.

  • Add 3-Bromo-6-difluoromethoxy-2-fluoropyridine and the boronic acid.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is suitable for coupling with a range of primary and secondary amines.[5]

Materials:

  • 3-Bromo-6-difluoromethoxy-2-fluoropyridine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos or BrettPhos (2-4 mol%)

  • NaOt-Bu or LHMDS (1.5 equivalents)

  • Anhydrous toluene or THF

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • In an inert atmosphere glovebox or Schlenk line, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add 3-Bromo-6-difluoromethoxy-2-fluoropyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is a general procedure for the coupling of terminal alkynes.[6][7]

Materials:

  • 3-Bromo-6-difluoromethoxy-2-fluoropyridine

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%) or a combination of a Pd(II) salt and PPh₃

  • CuI (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent or co-solvent with THF)

  • Anhydrous THF (if not using amine as the sole solvent)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a degassed solution of 3-Bromo-6-difluoromethoxy-2-fluoropyridine in the chosen solvent, add the palladium catalyst and CuI under an inert atmosphere.

  • Add the terminal alkyne and the amine base.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Summary for Reaction Optimization

Systematic screening of reaction parameters is crucial for optimizing yield. The following tables provide examples of how different components can affect the outcome of palladium-catalyzed reactions with pyridine substrates.[1]

Table 1: Ligand Screening for Suzuki-Miyaura Coupling

LigandCatalyst PrecursorBaseSolventTemperature (°C)Putative Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O100Low to Moderate
XPhosPd₂(dba)₃K₃PO₄Toluene110Good to High
SPhosPd(OAc)₂K₃PO₄Dioxane100Good to High
RuPhosPd₂(dba)₃Cs₂CO₃Toluene110High

Table 2: Base and Solvent Screening for Buchwald-Hartwig Amination

BaseLigandSolventTemperature (°C)Putative Yield (%)
NaOt-BuRuPhosToluene100High
K₃PO₄XPhosDioxane110Moderate
LHMDSBrettPhosTHF80Good to High
Cs₂CO₃RuPhosToluene110High

Catalytic Cycle Visualization

Understanding the catalytic cycle can help in diagnosing which step of the reaction may be failing.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X(L_n) Pd0->PdII_RX Slow for e-rich pyridines OxAdd Oxidative Addition (R-X) PdII_R_R R-Pd(II)-R'(L_n) PdII_RX->PdII_R_R Base critical Transmetalation Transmetalation (R'-B(OR)2) PdII_R_R->Pd0 Regenerates Catalyst Product R-R' PdII_R_R->Product ReductiveElimination Reductive Elimination

Sources

Optimization

Technical Support Center: Solvent Effects &amp; Reactivity of 3-Bromo-6-difluoromethoxy-2-fluoropyridine

Architectural Overview & Reactivity Profile 3-Bromo-6-difluoromethoxy-2-fluoropyridine (CAS: 1807115-52-1) is a highly functionalized, multi-electrophilic building block widely utilized in drug discovery and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Overview & Reactivity Profile

3-Bromo-6-difluoromethoxy-2-fluoropyridine (CAS: 1807115-52-1) is a highly functionalized, multi-electrophilic building block widely utilized in drug discovery and agrochemical synthesis[1]. Its utility stems from three distinct reactive sites, each demanding precise solvent control to ensure chemoselectivity:

  • C2-Fluoro (-F): Highly activated for2 due to the adjacent pyridine nitrogen and the inductive pull of the C3-bromo group[2].

  • C3-Bromo (-Br): Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or halogen-metal exchange (lithiation)[2].

  • C6-Difluoromethoxy (-OCF₂H): A lipophilic bioisostere that is generally stable but susceptible to degradation under strongly basic or unoptimized cryogenic conditions[3][4].

The following troubleshooting guide addresses the critical role of solvent selection in directing reactivity and preventing side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing C2-alkoxy byproducts during my SNAr reaction with amine nucleophiles?

Causality: If you are using a protic solvent (e.g., ethanol, methanol) in the presence of a base (like DIPEA or K₂CO₃), the solvent itself can be deprotonated to form an alkoxide. Because the C2-F bond is extremely electrophilic, this alkoxide outcompetes your target amine, leading to solvolysis (e.g., formation of a 2-methoxy derivative). Furthermore, protic solvents hydrogen-bond to your amine nucleophile, drastically reducing its nucleophilicity. Solution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents stabilize the negatively charged Meisenheimer transition state while leaving the amine nucleophile "naked" and highly reactive, thereby accelerating the SNAr process and eliminating solvolysis.

Q2: My Suzuki cross-coupling at the C3-bromo position is stalling, and GC-MS shows significant protodehalogenation. How does the solvent play a role?

Causality: The oxidative addition of Pd(0) into the C3-Br bond forms an electron-deficient Pd(II)-aryl intermediate. The electron-withdrawing nature of the adjacent -F and -OCF₂H groups makes this intermediate highly susceptible to protonation. While 1,4-Dioxane/H₂O is a standard biphasic system for Suzuki couplings, excess water or poorly degassed solvents provide a proton source that cleaves the C-Pd bond before transmetalation can occur[2]. Solution:

  • Solvent Degassing: Ensure your solvent system is rigorously degassed using the freeze-pump-thaw method to remove dissolved oxygen, which can disrupt the catalytic cycle.

  • Solvent Switch: Transition to an anhydrous solvent system like Toluene with a suspended, finely milled inorganic base (e.g., anhydrous K₃PO₄). Toluene effectively stabilizes the Pd(0) catalyst and minimizes the protic cleavage of the sensitive Pd(II) intermediate.

Q3: During halogen-metal exchange (lithiation) at C3, my difluoromethoxy (-OCF₂H) group is degrading. What is the cause?

Causality: The -OCF₂H group is a robust motif, but in the presence of strong alkyllithiums (like n-BuLi), it can undergo α-elimination or direct nucleophilic attack if the organolithium intermediate is not properly stabilized[3][4]. If you are using a non-coordinating solvent (like hexanes) or a weakly coordinating solvent (like diethyl ether), the lithium cation is not sufficiently solvated, leading to localized basicity that attacks the -OCF₂H group. Solution: Use strictly anhydrous Tetrahydrofuran (THF) . The oxygen atoms in THF strongly coordinate to the lithium cation, stabilizing the transient 3-lithio-2-fluoro-6-difluoromethoxypyridine intermediate. You must also maintain strict cryogenic control (internal temperature ≤ -78 °C) to prevent thermal degradation[4].

Quantitative Data: Solvent Effects on SNAr Reactivity

The table below summarizes the impact of solvent selection on the SNAr displacement of the C2-F bond using morpholine as a model nucleophile.

Table 1: Solvent Effects on C2-F SNAr (Conditions: 1.0 eq Substrate, 1.1 eq Morpholine, 1.5 eq DIPEA, 25 °C)

SolventDielectric Constant (ε)Solvation State of NucleophileConversion (1 hr)Primary Byproduct Observed
DMF 36.7Naked / Highly Active>95%None
MeCN 37.5Naked / Active85%None
THF 7.5Partially Solvated40%None
Methanol 32.7Hydrogen-Bonded (Deactivated)<10%2-Methoxy derivative (Solvolysis)
Toluene 2.4Ion-Paired (Low Activity)<5%None

Validated Experimental Protocols

Protocol A: Regioselective SNAr (C2-F Displacement)

This protocol is designed as a self-validating system to ensure complete conversion without solvolysis.

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (25 °C) for 2 hours.

  • In-Process Validation: Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z ~256) and the appearance of the product mass validates the reaction. Alternatively, use ¹⁹F NMR with fluorobenzene as an internal standard to quantify the loss of the C2-F signal[4].

  • Workup: Quench with water (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to completely remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Br Substitution)

Optimized to prevent protodehalogenation of the sensitive C3 position.

  • Preparation: In a Schlenk flask, combine 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous, finely milled K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add anhydrous Toluene (8.0 mL). Seal the flask and perform three cycles of freeze-pump-thaw degassing to remove oxygen.

  • Reaction: Heat the mixture to 90 °C under a positive pressure of Argon for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). To validate that protodehalogenation has not occurred, run a GC-MS of the crude mixture; the presence of a des-bromo peak (m/z ~177) indicates a failure in degassing or solvent anhydrousness.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate the filtrate in vacuo. Purify via flash column chromatography.

Reactivity & Troubleshooting Workflow

TroubleshootingWorkflow Start Target Reaction Pathway 3-Bromo-6-difluoromethoxy-2-fluoropyridine SNAr SNAr (C2-F Displacement) Start->SNAr Suzuki Suzuki Coupling (C3-Br) Start->Suzuki Lithiation Lithiation (C3-Br Exchange) Start->Lithiation SNAr_Solv Use Polar Aprotic (DMF, MeCN) SNAr->SNAr_Solv Suzuki_Solv Use 1,4-Dioxane/H2O or Toluene Suzuki->Suzuki_Solv Lith_Solv Use Anhydrous THF at -78°C Lithiation->Lith_Solv SNAr_Issue Issue: Solvolysis / Byproducts? SNAr_Solv->SNAr_Issue SNAr_Fix Fix: Ensure Anhydrous Conditions Avoid Protic Solvents SNAr_Issue->SNAr_Fix Suzuki_Issue Issue: Protodehalogenation? Suzuki_Solv->Suzuki_Issue Suzuki_Fix Fix: Degas Solvent Thoroughly Optimize Base (K3PO4) Suzuki_Issue->Suzuki_Fix Lith_Issue Issue: -OCF2H Degradation? Lith_Solv->Lith_Issue Lith_Fix Fix: Strict Temp Control Avoid Excess n-BuLi Lith_Issue->Lith_Fix

Workflow for solvent selection and troubleshooting based on target reactivity.

References

  • BLD Pharm. "1804910-55-1|4-Bromo-2-(difluoromethoxy)-6 ... - BLDpharm". 1

  • Smolecule. "Buy 2-Fluoro-3-iodopyridine | 113975-22-7 - Smolecule". 2

  • National Institutes of Health (NIH). "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC". 3

  • ACS Publications. "Deprotonative Functionalization of the Difluoromethyl Group | Organic Letters". 4

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Bromo-6-difluoromethoxy-2-fluoropyridine Derivatives

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in scaling up 3-bromo-6-difluoromethoxy-2-fluoropyridine—a high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in scaling up 3-bromo-6-difluoromethoxy-2-fluoropyridine—a highly versatile building block for agrochemicals and pharmaceuticals[1]. This guide bypasses generic advice to focus on the mechanistic causality, safety, and self-validating protocols required for successful multikilogram manufacturing.

Part 1: Frequently Asked Questions (FAQs)

Q1: How do I control the regioselectivity of the initial SNAr step to ensure substitution at the 6-position? A: When reacting 3-bromo-2,6-difluoropyridine with a hydroxide source, nucleophilic aromatic substitution (SNAr) can theoretically occur at either the 2- or 6-position. However, the bulky bromine atom at the 3-position creates significant steric hindrance. By maintaining the reaction at moderate temperatures (60–80 °C) and using a controlled, dropwise addition of KOH, the incoming hydroxide is kinetically directed to the less hindered 6-position. This selectively yields the intermediate 5-bromo-6-fluoro-2-pyridone (the tautomer of 3-bromo-2-fluoro-6-hydroxypyridine).

Q2: During difluoromethylation, how do I maximize O-alkylation over N-alkylation? A: 2-Pyridones possess ambident nucleophilicity, existing in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form)[2]. The nitrogen atom is a "softer" nucleophile and typically leads to the thermodynamically stable N-difluoromethyl byproduct. To favor the kinetic O-alkylation product, you must exploit Hard-Soft Acid-Base (HSAB) principles. Difluorocarbene (:CF 2​ ) is a highly electrophilic "hard" species. Using a weak base (e.g., K 2​ CO 3​ ) in a polar aprotic solvent (like DMF) enhances the reactivity of the "hard" oxygen atom, driving the highly O-selective formation of the target difluoromethoxy ether.

Q3: What is the most scalable difluorocarbene precursor, and what are its safety implications? A: Sodium chlorodifluoroacetate (ClCF 2​ COONa) is widely used because it is inexpensive and readily available. However, it requires elevated temperatures (>90 °C) to undergo decarboxylation, releasing stoichiometric amounts of CO 2​ gas. On a multikilogram scale, this poses a severe over-pressurization hazard[3]. For safer scale-up, continuous flow reactors or slow, portion-wise addition of the precursor in a heavily vented reactor is mandatory.

Q4: How can I quickly differentiate the O-difluoromethyl product from the N-difluoromethyl byproduct using NMR? A: 1 H NMR is the most reliable rapid-diagnostic tool. The proton of the O-difluoromethoxy group (-OCF 2​ H) appears as a distinctive triplet significantly further downfield with a large geminal coupling constant ( 2 J H−F​ ≈ 74–76 Hz)[2]. In contrast, the N-difluoromethyl proton (>N-CF 2​ H) exhibits a smaller coupling constant ( 2 J H−F​ ≈ 55–60 Hz)[2].

Part 2: Troubleshooting Guide

Issue 1: Reactor over-pressurization during the difluoromethylation step.

  • Root Cause: Rapid thermal decomposition of ClCF 2​ COONa releasing CO 2​ gas.

  • Solution: Implement an interlocked feed system. Do not add the carbene precursor all at once. Program the dosing pump to add ClCF 2​ COONa as a solution in DMF over 4–6 hours. Interlock the feed pump with the reactor's pressure sensor: if internal pressure exceeds 1.5 bar, the feed must automatically pause until the gas is safely scrubbed and vented.

Issue 2: Low conversion to the difluoromethoxy product.

  • Root Cause: Trace water in the solvent quenches the highly reactive difluorocarbene intermediate before it can react with the pyridone.

  • Solution: Ensure DMF is strictly anhydrous (Karl Fischer titration < 100 ppm H 2​ O). If conversion stalls, adding a phase-transfer catalyst (e.g., TBAB) or a catalytic amount of 18-crown-6 can enhance the solubility and reactivity of the base, driving the reaction to completion[4].

Issue 3: Difficulty separating the O- and N-isomers during downstream purification.

  • Root Cause: Similar boiling points and polarities of the structural isomers.

  • Solution: The O-difluoromethoxy derivative is significantly more lipophilic than the N-alkylated lactam. Exploit this by using a biphasic solvent extraction (e.g., heptane/acetonitrile). The target O-isomer will preferentially partition into the non-polar heptane layer, allowing for scalable liquid-liquid separation without relying on costly column chromatography.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Difluorocarbene Precursors for Scale-Up
PrecursorActivation ConditionPrimary ByproductsScalability RatingPrimary Safety / Process Concern
Sodium chlorodifluoroacetate Thermal (>90 °C)CO 2​ (gas), NaClHighSevere gas evolution (Over-pressurization)
TMSCF 2​ Br Initiator / BaseTMS-ether, BromideMediumExothermic initiation; Moisture sensitive
Diethyl bromodifluoromethylphosphonate Base (KOH/NaOH)Phosphate saltsHighHigh raw material cost at scale
Chlorodifluoromethane (Freon-22) Strong BaseChloride saltsVery HighHandling of pressurized gas cylinders

Part 4: Self-Validating Experimental Protocol

Multikilogram Synthesis of 3-Bromo-6-difluoromethoxy-2-fluoropyridine

Note: This protocol incorporates mandatory In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next chemical transformation.

Step 1: Regioselective SNAr

  • Charge a 50 L glass-lined reactor with 3-bromo-2,6-difluoropyridine (1.0 eq) and tert-butanol/water (4:1 v/v).

  • Heat the mixture to 65 °C.

  • Add KOH (1.1 eq) as a 20% aqueous solution dropwise over 2 hours to maintain kinetic control.

  • Validation Checkpoint 1: After 4 hours, pull a 1 mL aliquot. Quench with 1N HCl, extract with EtOAc, and analyze via HPLC. Condition to proceed: The reaction is deemed complete only when the starting material peak area is < 2.0%. If > 2.0%, add 0.05 eq KOH and stir for an additional 1 hour.

  • Acidify the mixture to pH 3 using 2N HCl to precipitate the 5-bromo-6-fluoro-2-pyridone intermediate. Filter and dry under vacuum at 50 °C.

  • Validation Checkpoint 2: Perform Karl Fischer (KF) titration on the dried intermediate. Condition to proceed: Moisture content must be < 0.1% w/w before proceeding to Step 2 to prevent difluorocarbene quenching.

Step 2: O-Difluoromethylation

  • Charge a dry 100 L reactor with the dried 5-bromo-6-fluoro-2-pyridone (1.0 eq), anhydrous K 2​ CO 3​ (2.5 eq), and anhydrous DMF (KF < 100 ppm).

  • Heat the suspension to 95 °C under a continuous nitrogen sweep.

  • Begin continuous dropwise addition of sodium chlorodifluoroacetate (ClCF 2​ COONa, 2.0 eq) dissolved in DMF.

  • Validation Checkpoint 3: Monitor the reactor pressure gauge and exhaust flow meter. Condition to proceed: CO 2​ evolution must maintain a steady state. If pressure spikes > 1.2 atm, halt addition immediately until pressure normalizes[3].

  • After addition, stir for 2 hours. Pull an aliquot for 1 H NMR analysis.

  • Validation Checkpoint 4: Calculate the O/N alkylation ratio by integrating the triplet at ~75 Hz (O-CHF 2​ ) versus ~58 Hz (N-CHF 2​ )[2]. Condition to proceed: O/N ratio should be > 8:1.

  • Cool to 20 °C, quench with ice water, and extract with heptane. Wash the organic layer with brine, dry over MgSO 4​ , and concentrate to yield the target product.

Part 5: Pathway Visualization

SynthesisWorkflow A 3-Bromo-2,6-difluoropyridine B SNAr (KOH/H2O) Steric Control A->B C 5-Bromo-6-fluoro-2-pyridone (Ambident Nucleophile) B->C D Difluorocarbene Addition (ClCF2COONa, Base) C->D E Target: O-Alkylation (Kinetic Product) D->E High O-Selectivity F Byproduct: N-Alkylation (Thermodynamic Product) D->F Poor Control

Synthesis workflow of 3-Bromo-6-difluoromethoxy-2-fluoropyridine showing O- vs N-alkylation.

Part 6: References

  • Benchchem. "Application Notes: The Versatile Role of 2-(Difluoromethoxy)-6-fluoropyridine in the Synthesis of Novel Agrochemicals." Benchchem. 1

  • Benchchem. "6-(Difluoromethoxy)pyridin-3-ol | 859539-04-1." Benchchem. 2

  • Felten, S., et al. "Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives." Organic Process Research & Development, ACS Publications. 3

  • "Recent Advances in the Synthetic Application of Difluorocarbene." Chinese Academy of Sciences.Link

  • "Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines." ResearchGate. 4

Sources

Optimization

avoiding decomposition of 3-Bromo-6-difluoromethoxy-2-fluoropyridine under basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-Bromo-6-difluoromethox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-Bromo-6-difluoromethoxy-2-fluoropyridine .

This highly functionalized pyridine building block is incredibly valuable for late-stage diversification, but it presents a dual-threat instability profile under basic conditions. This guide will deconstruct the causality of its decomposition, provide self-validating experimental protocols, and answer frequently asked questions to ensure your synthetic success.

Mechanistic Analysis: Why Does Decomposition Occur?

To prevent degradation, we must first understand the electronic environment of 3-Bromo-6-difluoromethoxy-2-fluoropyridine. The molecule possesses two distinct sites of vulnerability when exposed to basic or nucleophilic conditions:

  • Vulnerability A: The C2-Fluorine (SNAr Susceptibility) Fluorine is highly electronegative, creating a strong partial positive charge at the C2 carbon. This effect is synergistically amplified by the electron-withdrawing nature of the adjacent pyridine nitrogen. Consequently, the C2 position is highly primed for Nucleophilic Aromatic Substitution (SNAr)[1]. If your base is also a nucleophile (e.g., hydroxides, alkoxides), it will rapidly attack C2, form a Meisenheimer complex, and eliminate fluoride to yield undesired 2-substituted byproducts[2].

  • Vulnerability B: The C6-Difluoromethoxy Group ( α -Elimination) The proton on the -OCF 2​ H group is surprisingly acidic due to the inductive pull of the two fluorine atoms and the adjacent oxygen. Exposure to strong, non-nucleophilic bases (e.g., NaH, KOtBu) or elevated temperatures leads to deprotonation. The resulting anion undergoes rapid α -elimination, extruding highly reactive difluorocarbene (:CF 2​ ) and leaving behind a 6-pyridone derivative[3][4]. This thermal decomposition can even be autocatalytic in certain glass reactors[5].

G SM 3-Bromo-6-difluoromethoxy- 2-fluoropyridine Base Exposure to Basic Conditions SM->Base PathA Pathway A: SNAr at C2 (Nucleophilic Attack) Base->PathA Nucleophiles (e.g., RO-, OH-) PathB Pathway B: -OCF2H Degradation (Deprotonation) Base->PathB Strong Bases (e.g., NaH, KOtBu) ProdA 2-Substituted Pyridine (Loss of C2-Fluoro) PathA->ProdA Meisenheimer Complex Formation ProdB 6-Pyridone Derivative + :CF2 (Difluorocarbene) PathB->ProdB Alpha-Elimination (Heat accelerated)

Mechanistic pathways of 3-Bromo-6-difluoromethoxy-2-fluoropyridine decomposition under base.

Base Compatibility & Quantitative Data Summary

To aid in experimental design, use the following matrix to select the appropriate base and solvent system for your intended transformation.

Base TypeExamplesTypical Solvent ContextSNAr Risk at C2-OCF 2​ H Degradation RiskScientific Recommendation
Strong Hydroxides NaOH, KOHAqueous / AlcoholsCritical (Forms 2-pyridone)High (Hydrolysis)AVOID
Strong Alkoxides KOtBu, NaOMeTHF, AlcoholsCritical (Forms 2-alkoxy)High ( α -elimination)AVOID
Strong Hydrides NaH, KHDMF, THFModerateCritical (Carbene loss)AVOID
Mild Carbonates K 2​ CO 3​ , Cs 2​ CO 3​ DMF, Dioxane, TolueneLow (unless heated >80°C)LowRECOMMENDED (Cross-Coupling)
Hindered Amines DIPEA, TEADCM, MeCN, DMFVery LowVery LowRECOMMENDED (SNAr with amines)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C3-Br)

Objective: Couple an aryl boronic acid at the C3 position while strictly preserving both the highly reactive C2-F and the base-sensitive C6-OCF 2​ H groups. Causality: Palladium will preferentially undergo oxidative addition into the weaker C-Br bond over the C-F bond. By utilizing an anhydrous, mild carbonate base in a non-polar solvent, we prevent the generation of hydroxide ions (which would trigger SNAr at C2) and keep the basicity below the threshold required to deprotonate the -OCF 2​ H group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous Cs 2​ CO 3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (5 mol%).

  • Solvent: Inject anhydrous, degassed Toluene (0.2 M concentration). Do not use aqueous solvent mixtures.

  • Reaction: Heat the mixture to 70°C. Crucial self-validation step: Do not exceed 80°C, as thermal stress combined with carbonates can initiate slow -OCF 2​ H degradation[5]. Monitor via LC-MS.

  • Workup: Upon consumption of the starting material (typically 4-6 hours), cool to room temperature, filter through a pad of Celite to remove the inorganic base and palladium, and concentrate under reduced pressure.

Protocol B: Controlled SNAr at C2 with Amines

Objective: Displace the C2-Fluorine with a primary or secondary amine without degrading the C6-OCF 2​ H group. Causality: Because the 2-fluoropyridine motif is exceptionally electrophilic, harsh deprotonation of the incoming amine is unnecessary[1][2]. Using a sterically hindered, non-nucleophilic base (DIPEA) acts solely as an acid scavenger for the generated HF, preventing the base-catalyzed α -elimination of the difluoromethoxy group.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-6-difluoromethoxy-2-fluoropyridine (1.0 equiv) in anhydrous DMF or DMSO (0.3 M).

  • Reagent Addition: Add the amine nucleophile (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Stir at 40–50°C. Note: The reaction is often mildly exothermic. The high reactivity of the C2-F bond allows for lower temperatures, safeguarding the -OCF 2​ H group.

  • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine (3x) to remove the polar aprotic solvent, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: I attempted a Buchwald-Hartwig amination at the C3-Bromo position using NaOtBu, but my LC-MS shows a complex mixture with a mass corresponding to the loss of 50 Da. What happened? A: You have experienced Pathway B degradation. NaOtBu is a strong base that readily deprotonates the -OCF 2​ H group. The loss of 50 Da corresponds exactly to the extrusion of difluorocarbene (:CF 2​ , MW = 50.01 g/mol ). Switch to a milder base like Cs 2​ CO 3​ and a more active precatalyst (e.g., RuPhos Pd G3) to facilitate the coupling without destroying the difluoromethoxy moiety.

Q: Why did my compound turn into a highly polar baseline spot on TLC when I washed my organic layer with 1M NaOH during workup? A: 1M NaOH is highly nucleophilic. Even during a brief workup, hydroxide ions can attack the highly activated C2 position via SNAr (Pathway A), displacing the fluorine to yield a 2-hydroxypyridine. This intermediate immediately tautomerizes into a highly polar 2-pyridone, which sticks to the baseline of normal-phase silica TLC. Always use saturated aqueous NaHCO 3​ or brine for workups involving this compound.

Q: Can I use standard glass vials for heating reactions involving this compound? A: Exercise caution. Recent process chemistry studies have demonstrated that the thermal decomposition of difluoromethoxy arenes can be glass-facilitated and autocatalytic[3][5]. If you must heat the reaction above 80°C, consider using PTFE-lined vials or thoroughly monitoring the reaction for unexpected exotherms.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 3-Bromo-6-difluoromethoxy-2-fluoropyridine

Welcome to the Advanced Analytical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals working with highly functionalized fluorinated building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals working with highly functionalized fluorinated building blocks. 3-Bromo-6-difluoromethoxy-2-fluoropyridine presents unique analytical challenges due to its volatility, the electron-withdrawing nature of the difluoromethoxy (-OCF₂H) group, and its complex regioselectivity during cross-coupling or S_NAr reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for real-time and offline reaction monitoring.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Chromatography & Mass Spectrometry (LC-MS)

Q: Why am I seeing poor retention and weak MS signals for this compound in standard reversed-phase LC-MS? A: The introduction of the difluoromethoxy (-OCF₂H) group and the 2-fluoro substituent significantly alters the physicochemical properties of the pyridine core[1]. The strong electronegativity of these fluorine atoms drastically reduces the basicity of the pyridine nitrogen, leading to poor protonation efficiency in positive electrospray ionization (ESI+). Furthermore, the increased polarity reduces retention on standard C18 columns[1].

  • The Solution: Switch to a Pentafluorophenyl (PFP) or polar-embedded stationary phase. PFP columns offer orthogonal selectivity via π-π, dipole-dipole, and hydrogen-bonding interactions, which are highly effective for fluorinated aromatics. For MS detection, utilize a highly acidic mobile phase (e.g., 0.1% to 0.2% formic acid) to force protonation, or switch to Atmospheric Pressure Chemical Ionization (APCI) if ESI+ remains suppressed.

Q: What fragmentation patterns should I track in Multiple Reaction Monitoring (MRM) mode? A: Under collision-induced dissociation (CID), the electron-withdrawing difluoromethoxy group dictates the primary fragmentation pathways[1]. You should monitor the [M+H]⁺ precursor ions at m/z ~242 (for ⁷⁹Br) and m/z ~244 (for ⁸¹Br). The most characteristic transitions involve the loss of a difluorocarbene fragment (-CF₂, -50 Da) or the entire difluoromethoxy radical (-OCF₂H, -67 Da).

Fragmentation Parent [M+H]+ Precursor Ion m/z ~242 / 244 Frag1 Product Ion 1 Loss of CF2 (-50 Da) m/z ~192 / 194 Parent->Frag1 CID Frag2 Product Ion 2 Loss of OCF2H (-67 Da) m/z ~175 / 177 Parent->Frag2 CID

Expected LC-MS collision-induced dissociation (CID) pathways for the difluoromethoxy group.
Nuclear Magnetic Resonance (NMR) Monitoring

Q: How can I quantitatively track the cross-coupling of the 3-bromo position without taking offline aliquots? A: Utilize on-line ¹⁹F-NMR spectroscopy. Fluorine-19 is an ideal nucleus for reaction monitoring due to its 100% natural abundance, high gyromagnetic ratio (comparable to ¹H), and the complete absence of background solvent interference[2].

  • Mechanistic Causality: 3-Bromo-6-difluoromethoxy-2-fluoropyridine possesses two distinct fluorine environments: the -OCF₂H group and the 2-fluoro group. As the 3-bromo position undergoes oxidative addition and subsequent coupling, the electronic environment of the adjacent 2-fluoro atom is drastically altered, leading to a significant and easily trackable shift in its resonance frequency[3]. By integrating these shifting peaks against an inert fluorinated internal standard, you create a self-validating kinetic profile.

Continuous Flow & In-Situ IR

Q: We are scaling up an S_NAr reaction at the 2-fluoro position in continuous flow. What is the best real-time monitoring technique? A: Implement an inline ReactIR flow cell equipped with an Attenuated Total Reflectance (ATR) probe. Taking offline samples during continuous flow disrupts the steady-state equilibrium and introduces sampling errors. ReactIR allows for the continuous, non-destructive monitoring of C-F bond stretching frequencies and the appearance of product bands in real-time, enabling rapid optimization of flow rates and temperatures.

Workflow SM 3-Bromo-6-difluoromethoxy -2-fluoropyridine Reaction Chemical Transformation (e.g., Cross-Coupling / SNAr) SM->Reaction Reagents & Catalyst NMR On-line 19F-NMR (Kinetic Profiling) Reaction->NMR Flow Loop / Aliquot LCMS LC-MS/MS (MRM) (Trace Analysis & Purity) Reaction->LCMS Quench & Dilute IR In-Situ ReactIR (Continuous Flow) Reaction->IR Inline ATR Probe

Workflow for multi-modal reaction monitoring of fluorinated pyridine derivatives.

Part 2: Quantitative Data Summaries

Table 1: Expected ¹⁹F-NMR Chemical Shifts & Characteristics
Fluorine EnvironmentExpected Shift Range (ppm)MultiplicityDiagnostic Utility
-OCF₂H Group -80.0 to -85.0Doublet (J ≈ 70-75 Hz)Confirms integrity of the difluoromethoxy moiety.
2-Fluoro Group -65.0 to -75.0Singlet / MultipletHighly sensitive to 3-position substitution; primary kinetic tracker.
Trifluorotoluene (IS) -63.7SingletInternal standard for absolute quantitation.
Table 2: Optimized LC-MS MRM Parameters
Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Identity
⁷⁹Br Isotope242.0192.015 - 25[M+H - CF₂]⁺
⁷⁹Br Isotope242.0175.025 - 35[M+H - OCF₂H]⁺
⁸¹Br Isotope244.0194.015 - 25[M+H - CF₂]⁺
⁸¹Br Isotope244.0177.025 - 35[M+H - OCF₂H]⁺

Part 3: Standard Operating Protocols

Protocol A: Quantitative On-Line ¹⁹F-NMR Reaction Monitoring

This protocol ensures self-validating kinetic data acquisition without the need for offline sampling.

  • System Initialization: Plumb the reaction vessel to the benchtop NMR flow cell using PEEK tubing. Ensure the system is tuned for ¹⁹F acquisition. Modern systems can acquire ¹H and ¹⁹F sequentially without retuning[2].

  • Internal Standard Addition: Add a known concentration of an inert fluorinated standard (e.g., trifluorotoluene) to the reaction mixture. Causality: This provides a constant reference peak to calculate absolute conversion rates, negating errors from volume changes or flow fluctuations.

  • Parameter Optimization: Set the ¹⁹F spectral width to cover +10 to -200 ppm. Crucial Step: Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing fluorine nucleus (often >15 seconds for fluorinated aromatics). Causality: Insufficient relaxation time will lead to incomplete signal recovery and artificially skewed integration values[3].

  • Continuous Acquisition: Program the spectrometer to acquire a spectrum every 60-120 seconds.

  • Data Processing: Integrate the disappearing 2-fluoro starting material peak and the appearing product peak relative to the static internal standard peak to plot the kinetic curve.

Protocol B: LC-MS Sample Preparation & MRM Method Setup

This protocol minimizes degradation and ion suppression during trace analysis.

  • Reaction Quenching: Withdraw a 10 µL aliquot from the reaction mixture and immediately dispense it into 990 µL of a pre-chilled quenching solution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Causality: Immediate quenching halts the reaction, preventing over-conversion during autosampler queue times.

  • Serial Dilution: Further dilute the quenched sample to a final concentration of ~1 µg/mL. Causality: High concentrations of fluorinated compounds can saturate the ESI droplet surface, leading to severe ion suppression and non-linear detector responses[1].

  • Chromatographic Separation: Inject 2 µL onto a PFP column (e.g., 100 mm × 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • MS/MS Tuning: Run a blank injection (50:50 Acetonitrile:Water) to ensure system cleanliness[1]. Inject the sample and monitor the MRM transitions outlined in Table 2.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry of 3-Bromo-6-difluoromethoxy-2-fluoropyridine

This guide provides an in-depth analytical comparison of mass spectrometry techniques for the characterization of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, a halogenated pyridine derivative. Such compounds are of signi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analytical comparison of mass spectrometry techniques for the characterization of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, a halogenated pyridine derivative. Such compounds are of significant interest in pharmaceutical and agrochemical development, where precise structural confirmation and purity assessment are paramount.[1][2][3] This document moves beyond a simple recitation of methods to explain the underlying principles and strategic choices an analytical scientist makes when faced with a novel, multi-functionalized heterocyclic compound.

The analytical challenge presented by 3-Bromo-6-difluoromethoxy-2-fluoropyridine lies in its combination of a stable aromatic core with multiple, highly electronegative substituents. This structure influences its volatility, ionization efficiency, and fragmentation behavior. This guide will compare the two most common analytical workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—providing predicted fragmentation patterns, detailed experimental protocols, and a discussion of alternative ionization methods.

General Analytical Workflow

The characterization of a novel pyridine derivative like the topic compound follows a structured progression of analytical techniques. The initial steps involve separation and purity assessment, followed by detailed structural elucidation using mass spectrometry and other spectroscopic methods.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation synthesis Synthesis of 3-Bromo-6-difluoromethoxy-2-fluoropyridine purification Purification (e.g., Column Chromatography) synthesis->purification purity_assessment Purity Assessment (HPLC/GC) purification->purity_assessment ms Mass Spectrometry (Molecular Weight & Fragmentation) purity_assessment->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F - Connectivity) purity_assessment->nmr ir IR Spectroscopy (Functional Groups) purity_assessment->ir elemental Elemental Analysis (Empirical Formula) ms->elemental nmr->elemental

Caption: General workflow for the characterization of a novel pyridine derivative.[4]

Comparison of Primary Analytical Techniques: GC-MS vs. LC-MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the introductory system for mass spectrometry is the first critical decision. It hinges on the analyte's volatility and thermal stability. Given its structure, 3-Bromo-6-difluoromethoxy-2-fluoropyridine is expected to be a volatile and thermally stable small molecule, making it a candidate for both techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Rationale & Recommendation
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase based on polarity.GC-MS is often preferred for its high chromatographic resolution for volatile, non-polar to semi-polar compounds.[4]
Ionization Primarily Electron Ionization (EI).Primarily Electrospray Ionization (ESI).EI is a "hard" technique providing rich fragmentation data, while ESI is "soft," preserving the molecular ion.[4][5]
Molecular Ion Often weak or absent due to extensive fragmentation.[6]Typically the base peak ([M+H]⁺), excellent for MW confirmation.[7]LC-MS/ESI is superior for unambiguous molecular weight determination.
Structural Info Extensive fragmentation provides a detailed "fingerprint" for structural elucidation.[5]Fragmentation is controlled via tandem MS (MS/MS), offering targeted structural data.[8]GC-MS/EI offers more spontaneous, comprehensive fragmentation for initial structural investigation.
Best For Isomer separation, analysis of thermally stable volatile compounds, library matching.Analysis of polar, non-volatile, or thermally labile compounds.[9]Both are viable. GC-MS is excellent for purity and initial structural work. LC-MS is essential for confirming molecular weight and analyzing potential non-volatile impurities.

Electron Ionization (EI) for GC-MS: A Deep Dive into Fragmentation

Electron Ionization (EI) at a standard 70 eV provides highly reproducible mass spectra that are invaluable for structural elucidation.[5] For 3-Bromo-6-difluoromethoxy-2-fluoropyridine, the molecular ion is expected, but its stability may be compromised. The presence of a bromine atom provides a critical diagnostic tool: any bromine-containing fragment will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (¹⁹Br and ⁸¹Br), separated by 2 Da.

Predicted EI Fragmentation Pathway

The fragmentation of the target molecule under EI conditions is predicted to proceed through several key pathways initiated by the radical cation [M]⁺•. The most likely cleavages will occur at the weakest bonds and result in the formation of stable neutral losses or fragment ions.

G M [C₇H₄BrF₃NO]⁺• m/z 254/256 F1 [C₇H₄F₃NO]⁺ m/z 175 M->F1 - Br• F2 [C₆H₄BrF₂N]⁺• m/z 203/205 M->F2 - OCF₂ F3 [C₆H₃BrFN]⁺• m/z 187/189 M->F3 - CHF₂• F4 [C₅H₃BrN]⁺• m/z 156/158 F3->F4 - HF

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Key Predicted EI Fragments
m/z (⁷⁹Br/⁸¹Br)Proposed FormulaFragment Identity & Justification
253.94 / 255.94[C₇H₄BrF₃NO]⁺•Molecular Ion (M⁺•) : The intact radical cation. Its presence confirms the molecular weight. Its intensity may be low due to the molecule's complexity.
202.93 / 204.93[C₆H₄BrF₂N]⁺•[M - COF₂]⁺• : Loss of the difluoromethoxy carbonyl group, a common pathway for ethers.
186.93 / 188.93[C₆H₃BrFN]⁺•[M - CHF₂•]⁺• : Cleavage of the C-O bond with loss of the difluoromethyl radical. This is a highly probable and significant fragmentation.[10]
175.02[C₇H₄F₃NO]⁺[M - Br•]⁺ : Alpha-cleavage resulting in the loss of the bromine radical. This is a characteristic fragmentation for bromo-aromatic compounds and results in a stable cation.[11]
155.92 / 157.92[C₅H₃BrN]⁺•[M - CHF₂• - HF]⁺• : Subsequent loss of hydrogen fluoride from the m/z 187/189 fragment.

Electrospray Ionization (ESI) for LC-MS: Confirming the Molecular Weight

Electrospray ionization is a soft ionization technique ideal for generating intact protonated molecules, making it the gold standard for molecular weight determination.[4] For 3-Bromo-6-difluoromethoxy-2-fluoropyridine, analysis in positive ion mode is expected to yield a strong signal for the protonated molecule, [M+H]⁺, at m/z 254.95 and 256.95. Protonation will likely occur on the most basic site, the pyridine nitrogen.[4]

Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ precursor ion can be used to induce and analyze fragmentation. This controlled fragmentation is often simpler than EI and focuses on the loss of stable neutral molecules.

Key Predicted ESI-MS/MS Fragments
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossJustification
254.95 / 256.95234.94 / 236.94HF (20.01 Da)Loss of hydrogen fluoride is a common fragmentation pathway for fluorinated compounds.
254.95 / 256.95187.94 / 189.94CHF₃ (68.01 Da)Loss of the difluoromethoxy group as trifluoromethane after proton rearrangement.
254.95 / 256.95175.02HBr (79.93 Da)Loss of hydrogen bromide, a plausible pathway for protonated bromo-aromatics.

Alternative Ionization Technique: Negative Chemical Ionization (NCI)

For halogenated compounds, Negative Chemical Ionization (NCI) can be an exceptionally sensitive technique, often providing picogram-level detection limits.[12] Due to the high electronegativity of the bromine and fluorine atoms, 3-Bromo-6-difluoromethoxy-2-fluoropyridine is an excellent candidate for NCI. This method can proceed via two main mechanisms:

  • Electron Capture NCI (ECNI): A low-energy electron is captured by the molecule to form a molecular anion [M]⁻•. This process is highly selective for electrophilic compounds.[13] Fragmentation often involves the loss of a bromine radical to form [M-Br]⁻.

  • Proton Abstraction NCI: A reagent gas anion removes a proton, which is not applicable here due to the absence of acidic protons.

NCI is typically coupled with GC. For this compound, ECNI would be expected to produce an intense molecular anion [M]⁻• at m/z 254/256 or a dominant fragment corresponding to the loss of bromine, [M-Br]⁻, at m/z 175. This technique offers superior sensitivity compared to EI or positive ion ESI, making it ideal for trace-level quantification.[14]

Experimental Protocols

The following protocols are provided as robust starting points for method development. Optimization will be necessary based on the specific instrumentation used.

Protocol 1: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 100 µg/mL.

  • GC System Setup:

    • Column: A medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[4]

    • Injector: 250 °C, Splitless mode (1 µL injection).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS System Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Examine the total ion chromatogram for the peak corresponding to the analyte. Extract the mass spectrum and identify the molecular ion peak (if present) and major fragment ions. Compare the observed bromine isotopic patterns with theoretical values to confirm bromine-containing fragments.

Protocol 2: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 µg/mL. Filter through a 0.22 µm syringe filter.

  • LC System Setup:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS System Setup (Positive Ion ESI):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow at 10 L/min, Temperature at 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Mass Range: Scan from m/z 100 to 500.

    • For MS/MS: Isolate the [M+H]⁺ ions (m/z 254.95 and 256.95) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.

  • Data Analysis: Extract the chromatogram for the predicted [M+H]⁺ ions to determine the retention time. Analyze the full scan spectrum to confirm the molecular weight and isotopic pattern. Analyze the MS/MS spectrum to identify daughter ions and confirm fragmentation pathways.

Conclusion

For a comprehensive characterization of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, a dual-pronged approach is recommended.

  • LC-MS with ESI should be the primary technique to unequivocally confirm the molecular weight via the observation of the protonated molecule [M+H]⁺. Subsequent MS/MS analysis provides controlled fragmentation data that supports the proposed structure.

  • GC-MS with EI serves as a powerful complementary technique. It provides a detailed fragmentation fingerprint that is highly useful for structural confirmation and for building a library entry for future identification. The rich, reproducible fragmentation patterns are invaluable for distinguishing between potential isomers.

For applications requiring ultra-high sensitivity, such as metabolite identification or environmental trace analysis, developing a GC-MS method with Negative Chemical Ionization (NCI) would be highly advantageous due to the compound's poly-halogenated nature. By strategically employing these techniques, researchers can build a comprehensive and robust analytical profile for 3-Bromo-6-difluoromethoxy-2-fluoropyridine, ensuring its identity, purity, and structural integrity in drug development and other scientific endeavors.

References

  • ResearchGate. (n.d.). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Available from: [Link]

  • PubMed. (2000). Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Springer. (n.d.). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. Available from: [Link]

  • PMC. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Available from: [Link]

  • PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • LCGC International. (2026). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Available from: [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available from: [Link]

  • R Discovery. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available from: [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Available from: [Link]

  • ACS Publications. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. Available from: [Link]

  • PubMed. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Available from: [Link]

  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]

  • PMC. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available from: [Link]

  • (n.d.). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Available from: [Link]

  • (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available from: [Link]

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Comparative

Structural Profiling and Crystallographic Comparison Guide: 3-Bromo-6-difluoromethoxy-2-fluoropyridine

Executive Summary & Scope In modern drug discovery and agrochemical development, the precise spatial arrangement and electronic distribution of heterocyclic building blocks dictate target affinity and pharmacokinetic per...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In modern drug discovery and agrochemical development, the precise spatial arrangement and electronic distribution of heterocyclic building blocks dictate target affinity and pharmacokinetic performance. 3-Bromo-6-difluoromethoxy-2-fluoropyridine is a highly specialized, multi-substituted scaffold. The strategic placement of a bulky bromine atom, a highly electronegative fluorine atom, and a lipophilic difluoromethoxy (-OCF₂H) group creates a unique stereoelectronic profile.

This guide provides an objective, data-driven comparison of the X-ray crystallographic properties of this derivative against standard alternatives (e.g., 3-bromopyridine and pentafluoropyridine). By analyzing crystal packing motifs, intermolecular interaction networks, and validated crystallization workflows, researchers can better predict the behavior of this building block in structure-based drug design.

Crystallographic Performance & Structural Comparison

The physical and structural properties of pyridine derivatives are highly sensitive to the degree and nature of halogenation.

Crystal Packing and Conformational Dynamics

The introduction of multiple fluorine atoms fundamentally alters the crystal packing of pyridine derivatives. Comparative crystallographic studies demonstrate that increasing fluorination shifts the solid-state arrangement from a classical herringbone motif (seen in monosubstituted pyridines) to a parallel arrangement, and eventually to an edge-to-face form in perfluorinated analogs[1].

For 3-Bromo-6-difluoromethoxy-2-fluoropyridine, the packing is dominated by a parallel arrangement . This is driven by the necessity to minimize steric clashes between the bulky 3-bromo substituent and the -OCF₂H group, while maximizing favorable π-π stacking interactions. Furthermore, fluorinated pyridine rings exhibit shorter C-N bond distances and highly polarized hydrogen atoms, which significantly strengthen intermolecular interactions[2].

The Role of the Difluoromethoxy (-OCF₂H) Group

Unlike a simple methoxy group, the -OCF₂H moiety serves as a critical structural modulator. It enhances lipophilicity and metabolic stability while acting as a weak hydrogen bond donor—a property highly sought after in antiproliferative drug design[3]. In the crystal lattice, the -OCF₂H group typically adopts an out-of-plane conformation. This specific geometry is dictated by the anomeric effect , where the lone pair of the oxygen atom delocalizes into the anti-bonding orbital (σ*) of the adjacent C-F bond, locking the conformation and influencing the overall crystal habit.

Quantitative Structural Data Comparison

To contextualize the structural nuances of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, Table 1 compares its anticipated crystallographic parameters against common alternative pyridine scaffolds.

Table 1: Comparative Crystallographic Parameters of Pyridine Derivatives

Parameter3-Bromopyridine (Alternative 1)3-Bromo-6-difluoromethoxy-2-fluoropyridine (Target)Pentafluoropyridine (Alternative 2)
Primary Packing Motif HerringboneParallel ArrangementEdge-to-Face
Dominant Interactions C-H···N, π-π stackingHalogen bonding (Br···N), F···F contactsF···F contacts, π-hole interactions
C-N Bond Length (Avg) ~1.34 Å~1.32 Å (Shortened due to F-substitution)~1.31 Å
Lipophilicity Modulation Low/ModerateHigh (Driven by -OCF₂H and -F)Very High
H-Bond Donor Capacity NoneWeak (via -OCF₂H proton)None
Primary Application Basic building blockConformationally restricted bioisostereSolvent, specialized reagent

Mechanistic Insights: Intermolecular Interaction Network

The crystallization of this derivative is not random; it is a highly deterministic process governed by a network of competing and cooperating non-covalent interactions.

  • Halogen Bonding: The polarizable bromine atom acts as a potent halogen bond donor (σ-hole), interacting with the basic nitrogen of adjacent pyridine rings or fluorine atoms.

  • Dipole Minimization: The strongly electronegative 2-fluoro and 6-difluoromethoxy groups create a massive molecular dipole, forcing the molecules to align in an antiparallel fashion within the parallel stacking motif to cancel out macroscopic dipole moments.

Interactions Core 3-Bromo-6-difluoromethoxy -2-fluoropyridine Br 3-Bromo Substituent Core->Br Induces F 2-Fluoro Substituent Core->F Induces OCF2H 6-Difluoromethoxy Group Core->OCF2H Induces Ring Pyridine π-System Core->Ring Induces HalogenBond Halogen Bonding (Br···N / Br···F) Br->HalogenBond Donor Dipole Strong Dipole Moment F->Dipole Enhances Hbond Hydrogen Bonding (C-H···N / C-H···F) OCF2H->Hbond Weak Donor F_F F···F Interactions OCF2H->F_F Contacts PiPi π-π Stacking (Parallel Motif) Ring->PiPi Stacking

Intermolecular interaction network driven by the substituents of the pyridine derivative.

Validated Experimental Protocol: Crystallization and X-Ray Diffraction

Highly fluorinated compounds often exhibit lower melting points and higher volatility than their non-fluorinated counterparts. Standard slow-evaporation techniques frequently fail, resulting in oils or amorphous precipitates. The following self-validating vapor diffusion protocol is engineered specifically for fluorinated pyridine derivatives.

Step-by-Step Methodology

Phase 1: Vapor Diffusion Crystallization

  • Sample Preparation: Dissolve 15 mg of HPLC-purified (>99%) 3-Bromo-6-difluoromethoxy-2-fluoropyridine in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial. Causality: DCM is an excellent solvent that fully solvates the lipophilic compound without premature precipitation.

  • Anti-Solvent Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of pentane (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Controlled Diffusion: Incubate the setup at 4 °C for 48–72 hours. Causality: The lower temperature reduces the vapor pressure of DCM, slowing the diffusion of pentane into the inner vial, which promotes the nucleation of high-quality, single crystals rather than microcrystalline powder.

Phase 2: Crystal Harvesting and X-Ray Diffraction 4. Harvesting: Under a polarizing microscope, identify a single crystal devoid of twinning (indicated by uniform extinction when rotated). Immediately immerse the selected crystal in perfluoropolyether (PFPE) oil. Causality: PFPE oil prevents the sublimation of the volatile fluorinated compound and protects it from atmospheric moisture. 5. Data Collection: Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Cool the sample to 100 K using a nitrogen cryostream. Causality: To accurately resolve the positional parameters of the highly mobile fluorine atoms and the -OCF₂H proton, low-temperature X-ray diffraction is mandatory to minimize thermal ellipsoids[4]. 6. Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validate the model ensuring R1 < 0.05 and wR2 < 0.15.

Workflow A 1. Compound Synthesis & Purification (>99% HPLC) B 2. Solvent Screening (DCM vs. Hexane) A->B C 3. Vapor Diffusion (Anti-solvent technique) B->C D 4. Crystal Harvesting (PFPE Oil Immersion) C->D E 5. Low-Temp XRD (100 K, Mo Kα) D->E F 6. Structure Solution (SHELXL Refinement) E->F

Workflow for the crystallization and X-ray diffraction analysis of fluorinated pyridine derivatives.

References

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives ACS Publications[Link]

  • The Case of Anion-Binding to Divalent Fluorinated Pyridines in the Gas Phase Max Planck Society (MPG.PuRe)[Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry IUCr Journals[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives National Institutes of Health (PMC)[Link]

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Validation

Analytical Methods for Purity Assessment of 3-Bromo-6-difluoromethoxy-2-fluoropyridine: A Comparative Guide

Executive Summary For researchers and drug development professionals, establishing the absolute purity of highly functionalized building blocks is a critical prerequisite for successful downstream synthesis. 3-Bromo-6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, establishing the absolute purity of highly functionalized building blocks is a critical prerequisite for successful downstream synthesis. 3-Bromo-6-difluoromethoxy-2-fluoropyridine is a complex, polyhalogenated heterocyclic intermediate. Its unique substitution pattern—featuring multiple halogens and an electron-withdrawing difluoromethoxy group—presents specific analytical challenges. Relying on a single analytical method for purity determination can be misleading; therefore, an orthogonal approach utilizing distinct chemical and physical principles is required[1].

This guide objectively compares three primary analytical methodologies: Gas Chromatography (GC-FID), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR), providing field-proven protocols and causality-driven insights for each.

The Analytical Challenge: Molecular Context

The structure of 3-Bromo-6-difluoromethoxy-2-fluoropyridine dictates the analytical strategy:

  • Volatility & Thermal Stability: The compound is semi-volatile, making it amenable to GC analysis. However, the thermal stability of the -OCF₂H group must be considered to prevent inlet-induced degradation.

  • Chromophore Presence: The conjugated pyridine ring provides strong UV absorbance, making HPLC-UV highly effective for detecting non-volatile degradation products.

  • Fluorine Content: The presence of both a 2-fluoro substituent and a 6-difluoromethoxy group makes ¹⁹F qNMR an exceptionally powerful, background-free technique for absolute quantitation[2].

Orthogonal Purity Assessment Workflow

Cross-validation between chromatographic and spectroscopic methods is a critical step in method validation, ensuring a high degree of confidence in the final certified purity value[1].

Workflow Start 3-Bromo-6-difluoromethoxy- 2-fluoropyridine GC GC-FID Volatile Profiling Start->GC Aliquot 1 HPLC HPLC-UV Non-Volatile Profiling Start->HPLC Aliquot 2 qNMR 19F & 1H qNMR Absolute Quantitation Start->qNMR Aliquot 3 CrossVal Orthogonal Cross-Validation GC->CrossVal Relative Area % HPLC->CrossVal Relative Area % qNMR->CrossVal Mass Fraction % Final Certified Purity Assessment CrossVal->Final Data Synthesis

Figure 1: Orthogonal analytical workflow for comprehensive purity assessment.

Comparative Analysis of Methodologies

Gas Chromatography (GC-FID): Volatile Profiling

GC-FID is the premier choice for detecting volatile positional isomers (e.g., 5-bromo vs. 3-bromo analogs) and residual organic solvents[3].

  • Causality in Experimental Design: A non-polar capillary column (e.g., DB-5MS) is selected to separate halogenated isomers based on subtle boiling point differences. The injection port is strictly maintained at 250°C; higher temperatures risk thermal cleavage of the difluoromethoxy ether linkage. Because Flame Ionization Detector (FID) response factors vary significantly between C-H, C-F, and C-Br bonds, GC-FID provides a relative purity profile rather than an absolute mass fraction.

  • Self-Validating System: System Suitability Testing (SST) acts as the internal validation mechanism. A resolution mixture containing the target compound and a known closely eluting isomer must be injected prior to the sample. The system is only validated for use if the resolution factor ( Rs​ ) between the two peaks is > 1.5.

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mg of the sample in 10 mL of GC-grade Dichloromethane.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injection: 1 µL injection volume, Inlet at 250°C, Split ratio 50:1 (to prevent column overloading and maintain sharp peak symmetry).

High-Performance Liquid Chromatography (HPLC-UV): Non-Volatile Profiling

HPLC-UV is essential for detecting polar synthetic intermediates or non-volatile degradation products (such as pyridones resulting from hydrolysis) that would not elute in a GC system[3].

  • Causality in Experimental Design: The highly electron-withdrawing halogens severely deplete the electron density on the pyridine nitrogen, rendering it essentially non-basic. Despite this, an acidic mobile phase (0.1% Formic Acid) is utilized. This is not to protonate the analyte, but to suppress residual silanol ionization on the C18 stationary phase, preventing peak tailing and ensuring reproducible retention times.

  • Self-Validating System: Peak purity analysis via a Photodiode Array (PDA) detector validates the chromatographic integrity. By comparing the UV spectra across the leading edge, apex, and trailing edge of the main peak, the system mathematically proves the absence of co-eluting hidden impurities.

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile.

  • Column: Reverse-phase C18 (e.g., 4.6 × 150 mm, 3.5 µm particle size)[1].

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: PDA scanning from 200–400 nm, extracting at 254 nm.

Quantitative NMR (¹⁹F & ¹H qNMR): Absolute Quantitation

Because certified reference standards for novel synthetic molecules are often unavailable, qNMR has emerged as the gold-standard primary method for absolute quantitation[4]. It has been demonstrated to comply within less than 1% deviation compared to traditional HPLC assay analysis,[5].

  • Causality in Experimental Design: ¹⁹F qNMR is specifically chosen over ¹H qNMR to avoid the crowded aromatic region. Fluorinated pyridines typically exhibit resonances in the -60 to -180 ppm range[2]. The 2-fluoro substituent and the 6-difluoromethoxy group (-OCF₂H) provide distinct, well-separated signals. 1,4-Bis(trifluoromethyl)benzene (BTB) is selected as the internal standard because its -CF₃ singlet (~ -63 ppm) does not overlap with the analyte's signals.

  • Self-Validating System: The method is self-validated through an initial inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ). The relaxation delay ( D1​ ) is then strictly set to >5×T1​ of the slowest relaxing fluorine nucleus. This guarantees >99.3% magnetization recovery before the next pulse, eliminating signal saturation and ensuring the integration ratio perfectly reflects the molar ratio.

qNMR_Pathway Sample Sample + IS (e.g., BTB) Pulse 90° RF Pulse Excitation Sample->Pulse FID FID Signal Acquisition Pulse->FID Relaxation (T1 > 5x) FT Fourier Transform FID->FT Time to Freq Integration Signal Integration FT->Integration Phase/Baseline Correction Purity Mass Fraction Calculation Integration->Purity Ratio vs IS

Figure 2: Quantitative NMR (qNMR) signal acquisition and processing pathway.

Step-by-Step Protocol:

  • Preparation: Using a calibrated microbalance (d=0.001 mg), accurately weigh ~15.00 mg of the pyridine analyte and ~10.00 mg of NIST-traceable BTB into a vial. Dissolve completely in 0.6 mL of CDCl₃[6].

  • Acquisition: ¹⁹F nucleus at 376 MHz (on a 400 MHz console).

  • Parameters: 90° excitation pulse, D1​ = 45 seconds (based on prior T1​ validation), Number of Scans (NS) = 32.

  • Processing: Apply rigorous baseline correction. Integrate the BTB internal standard peak against the -OCF₂H doublet. Calculate absolute mass fraction using the standard qNMR equation.

Quantitative Data Presentation: Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three orthogonal techniques when applied to halogenated pyridines:

Analytical ParameterGC-FIDHPLC-UV¹⁹F qNMR
Primary Application Volatile isomers, residual solventsNon-volatile degradation productsAbsolute mass fraction (Assay)
Sensitivity (LOD) High (~0.01% Area)High (~0.01% Area)Moderate (~0.1% Mass)
Accuracy Relative (Response factor dependent)Relative (Extinction coeff. dependent)Absolute (Highly accurate, <0.5% error)
Precision (RSD) < 1.0%< 1.0%< 0.5%
Reference Standard Required for absolute quantitationRequired for absolute quantitationNot Required (Uses generic IS)
Sample Preparation Simple dilutionSimple dilutionRigorous micro-weighing required

Conclusion

For 3-Bromo-6-difluoromethoxy-2-fluoropyridine, no single technique provides a complete purity profile. GC-FID and HPLC-UV offer the high-resolution separation required to detect trace volatile and non-volatile impurities, respectively. However, ¹⁹F qNMR stands as the definitive, self-validating method for determining the absolute mass fraction without the need for an analyte-specific reference standard. By synthesizing data from these three orthogonal pathways, researchers can establish a highly trustworthy and scientifically rigorous certified purity value.

References

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." Available at: [Link]

  • Almac Group. "QNMR – a modern alternative to HPLC." Available at: [Link]

  • Organic Syntheses. "meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine." Available at:[Link]

  • ResearchGate. "Purity comparison by NMR and HPLC." Available at:[Link]

  • Haupt, Axel. "Organic and Inorganic Fluorine Chemistry." Pageplace. Available at: [Link]

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Comparative

structure-activity relationship (SAR) of 3-Bromo-6-difluoromethoxy-2-fluoropyridine derivatives

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-6-difluoromethoxy-2-fluoropyridine Derivatives for Drug Discovery This guide provides a comprehensive analysis of the structure-activity relations...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-6-difluoromethoxy-2-fluoropyridine Derivatives for Drug Discovery

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 3-Bromo-6-difluoromethoxy-2-fluoropyridine derivatives. We will delve into the strategic importance of this scaffold in modern medicinal chemistry, explore the nuanced roles of its constituent functional groups, and present a comparative analysis of how structural modifications can modulate biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for the design of novel therapeutics, particularly in the realm of kinase inhibition.

The Strategic Value of the 3-Bromo-6-difluoromethoxy-2-fluoropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its ability to form crucial interactions with biological targets.[1] The 3-Bromo-6-difluoromethoxy-2-fluoropyridine scaffold is a highly versatile starting point for drug discovery, with each substituent offering distinct advantages for molecular design and optimization.

  • Pyridine Core : The nitrogen atom in the pyridine ring frequently acts as a hydrogen bond acceptor, anchoring molecules to the hinge region of kinase ATP-binding sites, a common interaction motif for many kinase inhibitors.[2]

  • 3-Bromo Substituent : The bromine atom at the 3-position is a key synthetic handle. It is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This allows for the systematic and diverse introduction of aryl, heteroaryl, or amino groups to probe the steric and electronic requirements of a target's binding pocket.

  • 2-Fluoro Substituent : The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring.[2] Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen and enhance binding affinity. Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability and pharmacokinetic properties.[3][4][5]

  • 6-Difluoromethoxy (-OCF₂H) Group : This group is a strategic asset in drug design. The difluoromethoxy group offers a unique combination of properties that distinguish it from more common substituents like methoxy (-OCH₃) or trifluoromethoxy (-OCF₃).[6][7][8]

    • Metabolic Stability : The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, often replacing metabolically vulnerable groups like methoxy, which are prone to O-demethylation.[6][7]

    • Moderate Lipophilicity : It increases lipophilicity to a lesser extent than a -OCF₃ group, which can improve membrane permeability and oral absorption without a drastic increase in metabolic liabilities.[6][7]

    • Hydrogen Bond Donor Capability : A key distinguishing feature is the acidity of the hydrogen atom, allowing the -OCF₂H group to act as a weak hydrogen bond donor. This is a rare characteristic for a lipophilic group and allows it to serve as a bioisostere for groups like hydroxyl (-OH) or thiol (-SH).[6][7][9][10]

Comparative Structure-Activity Relationship (SAR) Analysis

While specific SAR data for the 3-bromo-6-difluoromethoxy-2-fluoropyridine scaffold is not extensively published, we can extrapolate from established principles of medicinal chemistry and related pyridine-based inhibitors to build a predictive SAR model. The primary focus for derivatization is the 3-position, leveraging the reactivity of the bromo group.

Modifications at the 3-Position: Exploring the Binding Pocket

The introduction of various substituents at this position via cross-coupling is the most direct strategy to explore the target's binding site and establish a robust SAR.

Position 3 Substituent (R) Predicted Impact on Activity Rationale
Small Aryl Rings (e.g., Phenyl) Baseline Provides a foundational hydrophobic interaction.
Substituted Phenyl Rings Variable Electron-donating/withdrawing groups modulate electronics. Ortho, meta, para substitutions probe for specific pockets. Groups capable of H-bonding (e.g., -OH, -NH2) can significantly increase potency if a corresponding residue is present.
Heteroaromatic Rings (e.g., Pyridyl, Pyrazolyl, Thienyl) Potentially High Can introduce additional hydrogen bond acceptors/donors, improving binding affinity and selectivity.[11][12]
Alkyl or Cycloalkyl Groups Likely Low Generally, aromatic groups are preferred for establishing key π-stacking or hydrophobic interactions within kinase active sites.
Amino Linkages (via Buchwald-Hartwig) Potentially High Allows for the introduction of a flexible linker to access distal pockets or attach solubilizing groups without directly modifying the core binding moiety.
The Role of Other Positions
  • Position 2 (Fluoro) : While a key modulator, substitution at this position is less common. However, its replacement with other small groups could fine-tune electronic properties. Nucleophilic aromatic substitution is a viable method for introducing alternative functionalities.[13]

  • Position 6 (Difluoromethoxy) : This group is typically retained to confer favorable pharmacokinetic properties. Its role as a metabolically stable bioisostere is a significant advantage.[7][10]

  • Positions 4 and 5 : These positions are generally unsubstituted on the starting scaffold but offer opportunities for late-stage optimization. Introducing small substituents could enhance selectivity or block potential metabolic soft spots identified in later-stage development.

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams outline the core scaffold, a typical synthetic workflow, and a conceptual model of target engagement.

Caption: Core scaffold and key positions for SAR exploration.

Workflow start 3-Bromo-6-(OCF2H)-2-F-Pyridine suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Boronic Acid) start->suzuki purify Purification (Column Chromatography) suzuki->purify char Characterization (NMR, LC-MS) purify->char assay Biological Assay (e.g., Kinase Inhibition) char->assay sar SAR Analysis assay->sar

Caption: Experimental workflow for synthesis and evaluation.

Kinase_Binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyridine Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydro_pocket Hydrophobic Pocket pyridine_N Pyridine N pyridine_N->hinge H-Bond R_group 3-Aryl Group (R) R_group->gatekeeper Steric/Electronic Interaction R_group->hydro_pocket Hydrophobic Interaction OCF2H_group 6-OCF2H Group

Caption: Conceptual model of a pyridine inhibitor in a kinase active site.

Experimental Protocols for SAR Elucidation

To establish a definitive SAR, a systematic synthetic and biological evaluation is necessary. The following provides a general workflow.

General Synthetic Procedure: Suzuki-Miyaura Coupling at the 3-Position

This protocol describes a standard method for introducing aryl or heteroaryl groups at the 3-position.

  • Reaction Setup : To a microwave vial or round-bottom flask, add 3-bromo-6-difluoromethoxy-2-fluoropyridine (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition : Add a suitable degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere : Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heating : Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-substituted derivative.

Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of the synthesized compounds against a target kinase.

  • Compound Preparation : Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay buffer.

  • Reaction Mixture : In a 384-well plate, add the test compound dilutions, the target kinase enzyme, and a fluorescently labeled peptide substrate in assay buffer.

  • Initiation : Initiate the kinase reaction by adding ATP at a concentration near its Km value.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Termination : Stop the reaction by adding a termination buffer containing a chelating agent like EDTA.

  • Detection : Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader (e.g., mobility shift microfluidic electrophoresis).

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-Bromo-6-difluoromethoxy-2-fluoropyridine scaffold represents a highly promising starting point for the development of novel small molecule inhibitors. Its inherent chemical functionality allows for extensive and systematic SAR exploration, primarily at the 3-position. The difluoromethoxy group at the 6-position provides a distinct advantage by enhancing metabolic stability and offering unique hydrogen bonding capabilities.[6][9] By drawing comparisons to established pyridine-based kinase inhibitors, a clear strategy emerges: utilize the 3-position to achieve potent and selective interactions within the hydrophobic and gatekeeper regions of the target, while relying on the pyridine nitrogen for hinge-binding and the fluorinated substituents for favorable pharmacokinetic properties. Future work should focus on building a diverse library of 3-substituted analogs and screening them against relevant biological targets to validate the predictive SAR model outlined in this guide.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Alfa Chemistry.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... (n.d.). PMC.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021, June 26). MDPI.
  • SAR Studies of 3- or 4-Pyridine Derivatives of DS-6930. (n.d.). ResearchGate.
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020, December 1). PubMed.
  • The suggested SAR for the studied pyrimidine and pyridine derivatives. (n.d.). ResearchGate.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.).
  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. (2018, January 18). ACS Publications.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, September 9). PubMed.
  • The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. (n.d.). BenchChem.
  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.
  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. (2017, June 1). PubMed.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). DIGIBUG Principal.
  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.

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Validation

A Comparative Spectroscopic Guide to 3-Bromo-6-difluoromethoxy-2-fluoropyridine and its Structural Analogue, 3-Bromo-2,6-difluoropyridine

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel fluorinated pyridine derivatives is paramount for understanding their reactivity, and biological activity, and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel fluorinated pyridine derivatives is paramount for understanding their reactivity, and biological activity, and for ensuring intellectual property claims. This guide provides an in-depth comparative analysis of the key spectroscopic features of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, a compound of emerging interest, against its structurally related analogue, 3-Bromo-2,6-difluoropyridine.

Due to the limited availability of public experimental data for 3-Bromo-6-difluoromethoxy-2-fluoropyridine, this guide will leverage predictive methodologies based on established spectroscopic principles to forecast its ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. These predicted data will be juxtaposed with available experimental data for 3-Bromo-2,6-difluoropyridine to highlight the influence of the difluoromethoxy substituent on the spectroscopic fingerprint of the pyridine core.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to characterize complex fluorinated heterocycles.

Molecular Structures at a Glance

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structures of our target compound and its comparator are presented below.

Figure 1. Molecular structures of the compounds under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For fluorinated compounds, ¹⁹F NMR, in addition to ¹H and ¹³C NMR, offers a critical layer of structural insight.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Bromo-6-difluoromethoxy-2-fluoropyridine is predicted to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The difluoromethoxy group will also exhibit a characteristic triplet due to coupling with the two fluorine atoms.

Compound Proton Predicted Chemical Shift (δ) [ppm] Predicted Multiplicity Predicted Coupling Constants (J) [Hz]
3-Bromo-6-difluoromethoxy-2-fluoropyridineH-47.90 - 8.10Doublet of doublets (dd)³J(H-F) ≈ 8, ⁴J(H-H) ≈ 2
H-57.10 - 7.30Doublet of doublets (dd)³J(H-H) ≈ 8, ⁴J(H-F) ≈ 2
-OCHF₂6.60 - 6.80Triplet (t)²J(H-F) ≈ 72
3-Bromo-2,6-difluoropyridineH-48.03Doublet of doublet of doublets (ddd)J = 8.4, 8.4, 7.0 Hz
H-56.79Doublet of doublets (dd)J = 8.3, 3.0 Hz

Table 1. Comparison of predicted ¹H NMR data for 3-Bromo-6-difluoromethoxy-2-fluoropyridine and experimental data for 3-Bromo-2,6-difluoropyridine[1].

The presence of the electron-donating difluoromethoxy group at the 6-position is expected to shield the H-5 proton, shifting it upfield compared to the corresponding proton in 3-Bromo-2,6-difluoropyridine. Conversely, the H-4 proton is likely to be slightly deshielded.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. Carbons directly attached to fluorine will appear as doublets.

Compound Carbon Predicted Chemical Shift (δ) [ppm] Predicted Multiplicity Predicted Coupling Constants (J) [Hz]
3-Bromo-6-difluoromethoxy-2-fluoropyridineC-2158 - 162Doublet¹J(C-F) ≈ 240
C-3105 - 110Singlet-
C-4140 - 145Singlet-
C-5110 - 115Singlet-
C-6155 - 160Doublet²J(C-F) ≈ 35
-OCHF₂115 - 120Triplet¹J(C-F) ≈ 240
3-Bromo-2,6-difluoropyridineC-2159.5 (Predicted)Doublet¹J(C-F) ≈ 245
C-3108.0 (Predicted)Singlet-
C-4145.0 (Predicted)Singlet-
C-5112.0 (Predicted)Doublet²J(C-F) ≈ 20
C-6159.5 (Predicted)Doublet¹J(C-F) ≈ 245

Table 2. Comparison of predicted ¹³C NMR data for 3-Bromo-6-difluoromethoxy-2-fluoropyridine and 3-Bromo-2,6-difluoropyridine.

The difluoromethoxy group's carbon will have a characteristic chemical shift and a large one-bond C-F coupling constant.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the electronic environment. We predict two distinct signals for 3-Bromo-6-difluoromethoxy-2-fluoropyridine: one for the fluorine on the pyridine ring and another for the difluoromethoxy group.

Compound Fluorine Predicted Chemical Shift (δ) [ppm] Predicted Multiplicity
3-Bromo-6-difluoromethoxy-2-fluoropyridineF (on ring)-65 to -75Singlet
-OCHF₂-80 to -90Doublet
3-Bromo-2,6-difluoropyridineF-2-63.8Singlet
F-6-69.3Singlet

Table 3. Comparison of predicted ¹⁹F NMR data for 3-Bromo-6-difluoromethoxy-2-fluoropyridine and experimental data for 3-Bromo-2,6-difluoropyridine[1].

The fluorine of the difluoromethoxy group is expected to be significantly shielded compared to the fluorine atoms directly attached to the aromatic ring.

Experimental Protocol for NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing p1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). p2 Add internal standard (e.g., TMS). p1->p2 p3 Transfer to a 5 mm NMR tube. p2->p3 a1 Insert sample into spectrometer. p3->a1 a2 Lock, tune, and shim the instrument. a1->a2 a3 Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse sequences. a2->a3 d1 Apply Fourier Transform. a3->d1 d2 Phase and baseline correct the spectra. d1->d2 d3 Reference spectra to the internal standard. d2->d3

Figure 2. General workflow for NMR data acquisition.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Fragmentation
Compound m/z (Predicted) Proposed Fragment Fragmentation Pathway
3-Bromo-6-difluoromethoxy-2-fluoropyridine241/243[M]⁺Molecular Ion
190/192[M - OCHF₂]⁺Loss of difluoromethoxy radical
162[M - Br]⁺Loss of bromine radical
3-Bromo-2,6-difluoropyridine193/195[M]⁺Molecular Ion
114[M - Br]⁺Loss of bromine radical
95[M - Br - F]⁺Loss of bromine and fluorine radicals

Table 4. Predicted major fragmentation pathways for 3-Bromo-6-difluoromethoxy-2-fluoropyridine and 3-Bromo-2,6-difluoropyridine.

The presence of the difluoromethoxy group in the target molecule introduces a new fragmentation pathway involving the loss of the -OCHF₂ radical.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis & Detection s1 Introduce a small amount of sample into the ion source (e.g., via direct probe or GC). i1 Bombard sample with high- energy electrons (~70 eV). s1->i1 m1 Separate ions based on mass-to-charge ratio (m/z). i1->m1 m2 Detect ions to generate the mass spectrum. m1->m2

Figure 3. General workflow for Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) for 3-Bromo-6-difluoromethoxy-2-fluoropyridine Characteristic Vibration
Aromatic C-H3100 - 3000Stretching
C=C, C=N (Pyridine ring)1600 - 1450Stretching
C-O-C (Ether)1300 - 1000Asymmetric & Symmetric Stretching
C-F (Aromatic)1250 - 1100Stretching
C-F (Aliphatic)1100 - 1000Stretching
C-Br700 - 500Stretching

Table 5. Predicted characteristic IR absorption bands for 3-Bromo-6-difluoromethoxy-2-fluoropyridine.

The IR spectrum of 3-Bromo-6-difluoromethoxy-2-fluoropyridine is expected to be more complex than that of 3-Bromo-2,6-difluoropyridine due to the additional C-O and aliphatic C-F stretching vibrations from the difluoromethoxy group. A study on the vibrational spectra of 2,6-difluoropyridine provides a good basis for the assignments of the pyridine ring vibrations.[2][3]

Experimental Protocol for FT-IR Spectroscopy (ATR)

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing p1 Place a small amount of sample directly on the ATR crystal. a1 Collect a background spectrum. p1->a1 a2 Collect the sample spectrum. a1->a2 d1 Perform background subtraction. a2->d1 d2 Analyze the resulting absorbance spectrum. d1->d2

Figure 4. General workflow for ATR FT-IR Spectroscopy.

Conclusion

This comparative guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Bromo-6-difluoromethoxy-2-fluoropyridine, benchmarked against its structural analogue, 3-Bromo-2,6-difluoropyridine. The introduction of the difluoromethoxy group imparts distinct features in the NMR, MS, and IR spectra, which are critical for the unambiguous identification and characterization of this and related novel compounds. The predictive nature of the data for the target molecule underscores the importance of experimental verification. However, the principles and comparative analysis presented herein offer a robust framework for researchers to interpret their own experimental data and accelerate their research and development efforts.

References

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